molecular formula C5H3F5 B1181722 Proteins, Okra CAS No. 197393-80-9

Proteins, Okra

Cat. No.: B1181722
CAS No.: 197393-80-9
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Description

Significance of Okra (Abelmoschus esculentus L.) as a Research Subject for Plant Proteins

Okra (Abelmoschus esculentus L.), a widely cultivated vegetable crop in tropical and subtropical regions, is gaining recognition as a significant subject for plant protein research. cabidigitallibrary.orgnih.gov Its importance stems from the nutritional value and functional properties of the proteins found primarily in its seeds. cabidigitallibrary.orgglobaljournals.org Okra seeds are a rich source of high-quality protein, with a content that can range from 16.80% to over 40%, depending on the variety and growing conditions. nih.govnih.gov This positions okra as a valuable, non-conventional protein source that could help address global food and nutritional security. cirad.fr

The protein in okra is noted for its well-balanced amino acid profile, which is comparable to that of soybean, a major plant protein source. cabidigitallibrary.orgglobaljournals.org It contains a good balance of essential amino acids like lysine (B10760008) and tryptophan, which are often limited in cereal and pulse proteins. cabidigitallibrary.orgnih.govresearchgate.net This makes okra seed protein a suitable supplement for cereal-based diets. globaljournals.orgmedicalresearchjournal.org Beyond its nutritional attributes, okra protein exhibits functional properties such as emulsifying and foaming capacities, making it a versatile ingredient for various food applications. safebd.org Furthermore, research has highlighted the potential of okra proteins as a source of bioactive peptides with health-promoting benefits, including antioxidant and antihypertensive activities. safebd.orgupm.edu.my

Historical Trajectories and Current Landscape of Okra Protein Research

Historically, okra has been valued as a vegetable for its pods, with less attention paid to the potential of its seeds as a protein source. cirad.frekb.eg Early research primarily focused on the agricultural aspects of the crop. However, studies dating back to the mid-20th century began to explore the use of okra seed flour as a supplement to improve the quality of other flours. cirad.fr By the 1970s, the potential of okra seeds as a new source of protein was being emphasized. ekb.eg

The current landscape of okra protein research has expanded significantly. There is a growing body of literature investigating the extraction, characterization, and functional properties of okra seed protein isolates and concentrates. safebd.orgaimspress.commdpi.com Modern research employs advanced analytical techniques to detail the amino acid composition and molecular structure of these proteins. aimspress.com A significant area of contemporary focus is the exploration of the bioactive potential of okra proteins and their hydrolysates. safebd.orgupm.edu.my Studies are actively investigating the antioxidant, antihypertensive, and other health-promoting properties of peptides derived from okra protein. safebd.orgupm.edu.mygoogle.com Additionally, the application of okra proteins in food product development and as a component in biodegradable packaging is an emerging area of interest. ijcrt.orgscirp.orgmdpi.com

Theoretical Frameworks and Methodological Approaches in Okra Protein Scholarly Investigations

The scholarly investigation of okra proteins is grounded in established principles of protein chemistry and food science. The primary methodological approach involves the extraction and isolation of proteins from okra seeds, typically from defatted flour. aimspress.commdpi.com This is often achieved through alkaline extraction followed by isoelectric precipitation. aimspress.commdpi.com

Characterization of the isolated proteins involves a suite of analytical techniques. The protein content is commonly determined using methods like the Kjeldahl or Bradford protein assay. aimspress.commdpi.com The amino acid profile is analyzed using techniques such as high-performance liquid chromatography (HPLC). aimspress.com The molecular weight and structural characteristics of the proteins are investigated using methods like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD). aimspress.comresearchgate.net

The functional properties of okra proteins, which are crucial for their application in food systems, are evaluated through various assays. These include measuring nitrogen solubility at different pH levels, water and oil absorption capacity, emulsifying activity and stability, and foaming capacity and stability. researchgate.net The investigation of bioactive peptides from okra protein involves enzymatic hydrolysis using proteases like pepsin and chymotrypsin, followed by fractionation and assessment of their biological activities, such as angiotensin I-converting enzyme (ACE) inhibitory activity. upm.edu.my

Properties

CAS No.

197393-80-9

Molecular Formula

C5H3F5

Synonyms

Proteins, Okra

Origin of Product

United States

Advanced Methodologies for Okra Protein Isolation and Purification

Comprehensive Extraction Techniques for Diverse Okra Protein Fractions

The initial step in protein isolation involves extraction from the plant matrix. The choice of extraction technique significantly influences the composition, yield, and functional characteristics of the resulting protein concentrate or isolate. Modern techniques aim to enhance efficiency, selectivity, and sustainability compared to traditional methods.

Aqueous-based extraction is a foundational technique for isolating water-soluble and salt-soluble proteins (albumins and globulins, respectively). Simple aqueous extraction can be performed using distilled water, often in conjunction with physical methods like blending or soaking. researchgate.net Soaking seeds for an extended period (e.g., 20 hours) before blending has been shown to significantly increase the recovery of proteins. researchgate.net

For more targeted extraction of salt-soluble proteins, saline solutions are employed. A common protocol involves suspending defatted okra seed meal in a phosphate (B84403) buffer (e.g., 35 mM, pH 7.6) containing a salt such as sodium chloride (NaCl) at a concentration of around 0.4 M. upm.edu.my This method effectively isolates the crude protein extract, which can then be further purified. upm.edu.my The use of buffers helps maintain a stable pH, preventing protein denaturation and preserving their native conformation.

The solubility of proteins is highly dependent on pH, a principle widely exploited for their isolation. The alkaline extraction and acid precipitation method is one of the most common and effective strategies for preparing okra seed protein isolates. spkx.net.cnaimspress.comaimspress.com This process involves solubilizing the proteins under alkaline conditions, separating the insoluble components, and then precipitating the proteins by adjusting the pH to their isoelectric point (pI), where their net charge is zero and solubility is minimal. aimspress.comresearchgate.net

The process typically begins with mixing defatted okra flour with water (e.g., in a 1:15 to 1:40 w/v ratio) and adjusting the pH to an alkaline value, generally between 9.0 and 11.0, using a solution like sodium hydroxide (B78521) (NaOH). aimspress.comresearchgate.net After a period of stirring, the mixture is centrifuged to remove insoluble carbohydrates and other materials. aimspress.com The pH of the resulting supernatant is then adjusted to the isoelectric point, which for okra proteins is typically around pH 4.0 to 5.0, using an acid such as hydrochloric acid (HCl). aimspress.comresearchgate.netmdpi.com This causes the proteins to precipitate, and they can then be collected by centrifugation. aimspress.com Research has shown that optimal protein solubility is achieved at pH 9, reaching up to 91.86%. aimspress.comaimspress.com

Optimal Extraction pHOptimal Precipitation pHKey ConditionsResulting Protein Yield/SolubilityReference
9.04.0Solid/solvent ratio 1:30, 50°C, 2h extraction72.3% Yield spkx.net.cn
10.04.5Defatted flour to water ratio 1:15, 2h stirringNot specified aimspress.comaimspress.com
9.04.5Defatted flour to water ratio 1:20, 2h stirringProtein content of 89.03% in isolate mdpi.com
9.04.0Water to defatted powder ratio 1:40, 75 min extractionNot specified researchgate.net
9.0Not specifiedNot specified91.86% Solubility aimspress.com

Enzyme-assisted extraction (EAE) is an increasingly popular method that utilizes specific enzymes to break down the plant cell wall matrix, thereby facilitating the release of intracellular proteins. mdpi.com This technique can lead to higher extraction yields and can be performed under milder conditions than purely chemical methods, which helps in preserving the functionality of the proteins. researchgate.net Studies comparing extraction methods for polysaccharides from okra flowers found that enzymatic extraction gave the highest yield (21.90%) compared to hot water, acid, and ultrasonic-assisted methods. spkx.net.cn

In some applications, enzymes like pepsin, trypsin, or compound proteases (mixtures of microbial and plant proteases) are used not just to release proteins but to hydrolyze them into smaller, bioactive peptides. upm.edu.mygoogle.com For instance, okra protein raw material can be treated with a compound protease followed by trypsin to produce okra bioactive peptides. google.com This enzymatic hydrolysis is a controlled process, with factors like pH, temperature, and time being carefully managed to achieve the desired degree of hydrolysis and peptide profile. google.com

Emerging green technologies are being applied to protein extraction to reduce the reliance on harsh organic solvents. Deep eutectic solvents (DES) are mixtures of hydrogen bond donors (e.g., sugars, amino acids) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid at a lower temperature than either of their individual components. atenaeditora.com.br DES are attractive for protein extraction due to their low cost, biodegradability, and ability to maintain the stability and biological activity of proteins. While research on DES for okra protein extraction is still developing, their successful application for extracting proteins and other bioactive compounds from various plant sources, including those in the Abelmoschus genus, highlights their significant potential. acs.org

Supercritical fluid extraction (SFE), most commonly using carbon dioxide (SC-CO2), is another advanced, solvent-free technique. mdpi.com While primarily used for extracting lipids from oilseeds, the resulting defatted meal is a protein-rich powder that can be used for subsequent protein isolation. mdpi.comresearchgate.net SFE is advantageous because it does not cause protein denaturation, often resulting in superior functional properties compared to conventional solvent extraction. mdpi.com The process yields high-quality defatted powder with a significantly increased concentration of protein and soluble dietary fiber. mdpi.com

Enzyme-Assisted Extraction Enhancements

Multi-Stage Chromatographic Separation Strategies for Okra Proteins

Following initial extraction, the crude protein mixture contains various protein species and non-proteinaceous impurities. Chromatographic techniques are essential for the high-resolution separation and purification of specific proteins from this complex mixture.

Ion-exchange chromatography (IEX) is a powerful technique used to separate proteins based on their net surface charge at a given pH. It is widely used for purifying specific proteins and bioactive peptide fractions from okra extracts. upm.edu.myuobaghdad.edu.iq The process involves passing the protein solution through a column packed with a charged resin (the stationary phase). researchgate.net

Anion-exchange chromatography, using resins like DEAE (diethylaminoethyl)-Cellulose or DEAE-Sephacel, is commonly employed for okra proteins. upm.edu.myresearchgate.nettandfonline.com In this method, the column has a positively charged stationary phase that binds negatively charged proteins. The crude extract is loaded onto the column, which has been equilibrated with a low-ionic-strength buffer. uobaghdad.edu.iq Unbound molecules are washed out, and the bound proteins are then selectively eluted by increasing the salt concentration (e.g., using a linear or step gradient of NaCl) or by changing the pH of the buffer. uobaghdad.edu.iq

This technique has been successfully used to purify various okra proteins, including peroxidase enzymes, trypsin inhibitors, and antihypertensive peptide fractions. upm.edu.myresearchgate.nettandfonline.com The effectiveness of the purification is typically monitored by measuring the protein concentration and specific activity (for enzymes or bioactive peptides) in the collected fractions.

Protein/Peptide PurifiedIEX Column TypeElution ConditionsPurification FoldYield (%)Reference
PeroxidaseDEAE-CelluloseContinuous NaCl gradient (0-1 M) in phosphate buffer (pH 6.5)6.5733.30 uobaghdad.edu.iqresearchgate.net
Antihypertensive Peptides (from peptic hydrolysate)DEAE-SephacelNaCl step gradient (0.2 M to 1.0 M) in phosphate buffer (pH 7.6)Not specifiedNot specified upm.edu.my
Trypsin Inhibitors (OTI-A, OTI-B)DEAE-ToyopearlLinear NaCl gradient (0.05 to 0.15 M) in Tris-HCl buffer (pH 8.0)Not specifiedNot specified tandfonline.com
Polysaccharide Fractions (RPS)DEAE Anion ExchangeNot specifiedNot specifiedNot specified researchgate.netspkx.net.cn

Size-Exclusion Chromatography for High-Resolution Molecular Separation

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic volume or size. protocols.ioiitkgp.ac.in In this technique, a protein sample is passed through a column packed with porous beads. embl.org Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first. embl.org Smaller molecules can penetrate the pores to varying degrees depending on their size, leading to a longer retention time. protocols.io This method is particularly valuable as it is non-denaturing, preserving the native structure and biological activity of the proteins.

In the context of okra proteins, SEC has been employed to evaluate the macromolecular composition of extracts and to determine the molecular weight distribution of protein populations. researchgate.net For instance, research on okra protein concentrate (OPC) used SEC with a UV detector to distinguish between carbohydrate and protein fractions. researchgate.net By calibrating the column with protein standards of known molecular weight, the elution volume of okra proteins can be used to estimate their size. embl.org Studies have shown that the superior emulsion-stabilizing properties of OPC are linked to low molecular weight proteins (around 15 kDa) that effectively adsorb at the oil-water interface. researchgate.net

The technique can be conducted in two main modes:

Analytical SEC: Uses short columns and low flow rates to determine the purity, aggregation state, and molecular weight of a protein sample. iitkgp.ac.in

Preparative SEC: Employs longer columns and is often used as a final "polishing" step in a purification workflow to isolate specific protein components from a mixture. iitkgp.ac.in

Commonly used media for SEC include cross-linked dextran (B179266) (e.g., Sephadex), cross-linked agarose (B213101) (e.g., Superose), or a composite of both (e.g., Superdex). iitkgp.ac.in

Affinity Chromatography for Specific Ligand-Binding Protein Isolation

Affinity chromatography is a powerful purification technique that separates proteins based on a highly specific, reversible binding interaction between the protein of interest and a ligand immobilized on a chromatographic matrix. researchgate.net This specificity makes it one of the most effective methods for isolating a single protein from a complex mixture. researchgate.net

The general process involves three main steps:

Binding: The crude protein extract is passed through the column under conditions that favor the specific binding of the target protein to the immobilized ligand. Unbound proteins are washed away.

Elution: The bound protein is recovered by changing the buffer conditions to disrupt the ligand-protein interaction. This can be achieved by altering the pH, ionic strength, or by introducing a competitive free ligand.

Regeneration: The column is returned to its initial conditions for reuse.

A notable application in okra research is the purification of protease inhibitors. Four distinct trypsin inhibitors, designated OTI-A, OTI-B, OTI-C, and OTI-D, have been isolated from okra seeds. tandfonline.com The purification protocol for one of the major inhibitors involved a key step of trypsin-Sepharose affinity chromatography, where the inhibitor specifically binds to trypsin immobilized on the Sepharose matrix. tandfonline.com This high-specificity interaction allows for significant purification in a single step.

Hydrophobic Interaction Chromatography for Protein Hydrophobicity Profiling

Hydrophobic Interaction Chromatography (HIC) separates proteins based on differences in their surface hydrophobicity. chromatographyonline.comresearchgate.net Unlike reversed-phase chromatography, HIC is performed under non-denaturing conditions, preserving the protein's native conformation and biological activity. chromatographyonline.com

The principle of HIC relies on the interaction between hydrophobic patches on the surface of proteins and weakly hydrophobic ligands on the stationary phase. researchgate.net The process is modulated by the salt concentration of the mobile phase:

Binding: Proteins are loaded onto the HIC column in a mobile phase with a high concentration of a kosmotropic salt (e.g., ammonium (B1175870) sulfate). chromatographyonline.com This high salt concentration enhances hydrophobic interactions, causing the proteins to bind to the column.

Elution: The proteins are eluted by applying a decreasing salt gradient. As the salt concentration decreases, the hydrophobic interaction weakens, and proteins elute in order of increasing hydrophobicity (least hydrophobic elute first). chromatographyonline.comyoutube.com

HIC is a versatile technique for protein purification and can be used to separate protein variants with subtle differences in structure, such as isoforms or post-translationally modified forms, that expose more or less of their hydrophobic surface. chromatographyonline.com While specific HIC profiling data for okra proteins is not extensively detailed in the provided context, this method represents a valuable tool for their further characterization and purification, particularly as a step following initial capture methods like ion-exchange or affinity chromatography. researchgate.net

Reversed-Phase Chromatography for Peptide Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of peptides, including those derived from the enzymatic hydrolysis of okra proteins. bachem.comnih.gov This technique separates molecules based on their hydrophobicity. interchim.com

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles chemically modified with alkyl chains (e.g., C18), while the mobile phase is polar. bachem.com The separation mechanism involves the following:

Peptides are loaded onto the column in a polar aqueous solvent (e.g., water with an ion-pairing agent like trifluoroacetic acid - TFA). bachem.com

A gradient of increasing organic solvent (e.g., acetonitrile, also containing TFA) is applied. bachem.com

Peptides elute according to their hydrophobicity, with the most hydrophobic peptides being retained longer and eluting at higher concentrations of the organic solvent. interchim.com

This method has been successfully used in the bioassay-guided fractionation of okra seed protein hydrolysates to isolate peptides with specific biological activities. researchgate.net In one study, hydrophilic interaction liquid chromatography (HILIC) was used as an initial fractionation step, followed by RP-HPLC to further purify fractions with angiotensin I-converting enzyme (ACE) inhibitory activity. This sequential approach led to the identification of 14 novel peptides. researchgate.net

Electrophoretic and Membrane-Based Techniques for Protein Resolution and Preparation

Electrophoretic techniques are fundamental for assessing the purity, molecular weight, and isoelectric point of proteins.

High-Resolution Polyacrylamide Gel Electrophoresis (PAGE) for Purity Assessment

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used electrophoretic technique to separate proteins primarily based on their molecular mass. researchgate.net The detergent SDS denatures the proteins and imparts a uniform negative charge, ensuring that separation in the electric field is dependent on size rather than native charge or shape.

SDS-PAGE is an indispensable tool for characterizing okra protein extracts and assessing the effectiveness of purification steps. researchgate.netresearchgate.net

Purity Assessment: The number of bands on an SDS-PAGE gel corresponds to the number of different polypeptide chains in the sample, providing a visual assessment of its complexity and purity. A highly purified sample will ideally show a single band. researchgate.net

Molecular Weight Determination: By running molecular weight standards alongside the sample, a calibration curve can be generated to estimate the molecular weight of the protein bands.

Research on crude protein extracts from okra seeds has used SDS-PAGE to reveal the presence of multiple polypeptide bands. For example, one study identified six major bands with molecular weights of approximately 11, 13, 16, 18, 25, and 49 kDa. researchgate.netupm.edu.my

Isoelectric Focusing (IEF) and Two-Dimensional Electrophoresis (2-DE) for Protein Profiling

For a more comprehensive analysis of complex protein mixtures, Isoelectric Focusing (IEF) and Two-Dimensional Gel Electrophoresis (2-DE) are employed. nih.gov

Isoelectric Focusing (IEF): This is the first dimension in 2-DE, which separates proteins based on their isoelectric point (pI). The pI is the pH at which a protein has no net electrical charge. bio-rad.com Proteins are placed in a stable pH gradient (typically in an immobilized pH gradient, IPG, strip) and an electric field is applied. Each protein migrates through the gradient until it reaches the pH that matches its pI, where it becomes neutral and stops moving. bio-rad.com Studies on okra proteins have determined the isoelectric point to be around pH 4, a point at which protein aggregation is confirmed. researchgate.netresearchgate.net

Two-Dimensional Electrophoresis (2-DE): This powerful technique combines two separation principles. nih.gov

First Dimension: Proteins are separated by IEF according to their pI. bio-rad.com

Second Dimension: The IPG strip from the first dimension is then placed on top of an SDS-PAGE gel, and the proteins are separated according to their molecular mass.

The result is a two-dimensional map of the proteome, where each spot corresponds to a specific protein species. nih.gov 2-DE allows for the simultaneous separation of thousands of proteins, providing detailed information on protein expression levels, isoforms, and post-translational modifications. nih.gov This high-resolution technique is ideal for comparative proteomics, enabling the detailed profiling and comparison of the protein composition of different okra varieties or tissues.

Data Tables

Table 1: Summary of Methodologies and Findings for Okra Protein Analysis

Methodology Principle of Separation Application to Okra Proteins Key Findings Citations
Size-Exclusion Chromatography (SEC) Molecular size/hydrodynamic volume Determination of molecular weight distribution and separation of protein/carbohydrate populations. Emulsion stability linked to low molecular weight proteins (~15 kDa). Used to evaluate macromolecular composition. researchgate.net
Affinity Chromatography Specific ligand binding Isolation of specific proteins like protease inhibitors. Purification of four trypsin inhibitors (OTI-A, B, C, D) from okra seeds using a trypsin-Sepharose column. tandfonline.com
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicity Potential for purification and profiling under non-denaturing conditions. Separates proteins based on hydrophobicity using a decreasing salt gradient. Preserves native protein structure. chromatographyonline.comresearchgate.net
Reversed-Phase Chromatography (RPC) Hydrophobicity Purification of peptides from okra protein hydrolysates. Used to fractionate hydrolysates and isolate peptides with ACE-inhibitory activity. bachem.comresearchgate.net
SDS-PAGE Molecular mass Purity assessment and molecular weight estimation of protein extracts and isolates. Okra seed protein extracts show multiple polypeptide bands (e.g., 11, 13, 16, 18, 25, 49 kDa). researchgate.netupm.edu.my

| Isoelectric Focusing (IEF) & 2-DE | Isoelectric point (pI) and molecular mass | Comprehensive protein profiling. | The isoelectric point of extracted okra proteins is approximately pH 4. 2-DE provides a high-resolution map of the proteome. | researchgate.netnih.govresearchgate.net |

Table 2: Compound Names Mentioned in Relation to Okra Protein Analysis

Compound Name Role/Technique
Acetonitrile Organic solvent in Reversed-Phase Chromatography mobile phase
Ammonium sulfate (B86663) Salt used to promote binding in Hydrophobic Interaction Chromatography
Pepsin Protease enzyme used to hydrolyze okra proteins
α-Chymotrypsin Protease enzyme used to hydrolyze okra proteins
Trypsin Protease enzyme; also used as a ligand in affinity chromatography
Sephadex Matrix for Size-Exclusion Chromatography
Sepharose Matrix for Affinity Chromatography
Sodium Dodecyl Sulfate (SDS) Anionic detergent used in PAGE to denature proteins
Trifluoroacetic Acid (TFA) Ion-pairing agent used in Reversed-Phase Chromatography mobile phase

Advanced Ultrafiltration and Diafiltration Protocols for Concentration and Buffer Exchange

Following initial extraction, the crude protein solution often requires concentration and purification from smaller molecules like salts and sugars. Ultrafiltration (UF) and diafiltration (DF) are pressure-driven membrane separation technologies that serve this purpose efficiently.

Ultrafiltration utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain large molecules like proteins while allowing water, salts, and small solutes to pass through. This process is effective for concentrating the protein solution. Diafiltration is a related process often performed subsequently or concurrently. In diafiltration, fresh solvent (buffer) is added to the protein solution as filtration occurs, effectively washing away the small permeable molecules and facilitating buffer exchange. This is critical for preparing the protein isolate for subsequent purification steps like chromatography or for final formulation. While detailed protocols specific to okra protein are not extensively published, the principles are widely applied in plant protein processing. The process would involve selecting a UF membrane with an MWCO significantly lower than the molecular weights of the target okra proteins (which range from approximately 6.5 kDa to over 200 kDa) to ensure their retention. researchgate.net

Electrodialysis for Desalting and Electrophoretic Separation

Electrodialysis for Desalting Electrodialysis (ED) is an electrochemical membrane-based separation process that uses an electric potential to drive ions across ion-exchange membranes, leaving behind a deionized product. readthedocs.iounl.edu An ED stack consists of alternating cation-exchange membranes (CEM) and anion-exchange membranes (AEM) placed between two electrodes. readthedocs.io When a saline protein extract is passed through the diluate compartments, cations (like Na⁺) are transported across the CEMs towards the cathode, and anions (like Cl⁻) move across the AEMs towards the anode, collecting in concentrate streams. readthedocs.io

This technology offers an efficient alternative to diafiltration for desalting okra protein extracts, particularly for brackeish-level salt concentrations. readthedocs.io A recent study on purifying water lentil protein using electrodialysis with bipolar membranes (EDBM) demonstrated its effectiveness, achieving significant demineralization (ash content reduction of 74%) and a doubling of protein content in the final product. nih.gov This suggests a high potential for applying similar EDBM systems to demineralize and purify okra protein isolates, offering an eco-friendly alternative to purely chemical methods. nih.gov

Electrophoretic Separation Electrophoresis is a fundamental technique for analyzing the purity and molecular weight distribution of protein isolates. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is commonly employed for okra proteins. researchgate.netmdpi.com In this method, proteins are denatured and coated with the anionic detergent SDS, imparting a uniform negative charge-to-mass ratio. When subjected to an electric field in a polyacrylamide gel matrix, the proteins separate based on their molecular weight. mdpi.com

Studies on okra genotypes have used SDS-PAGE to reveal complex protein profiles, with polypeptide bands ranging in molecular weight from 6.5 kDa to 200 kDa. researchgate.net One analysis identified a total of 124 distinct protein bands with molecular weights between 33 and 206 kDa across nine okra genotypes, highlighting the diversity of proteins present. researchgate.net This technique is crucial for assessing the effectiveness of purification steps by visualizing the removal of contaminant proteins and the enrichment of the target protein.

Refined Precipitation Methods in Okra Protein Purification

Precipitation remains a cornerstone of protein purification, valued for its scalability and cost-effectiveness. The method involves altering the solvent conditions to reduce the solubility of the protein, causing it to precipitate out of the solution.

Differential Ammonium Sulfate Precipitation Protocols

Ammonium sulfate is a widely used salt for protein precipitation because of its high solubility and stabilizing effect on most proteins. The technique, known as "salting out," works by sequestering water molecules, which increases hydrophobic interactions between protein molecules, leading to aggregation and precipitation. tudublin.ie Different proteins precipitate at different salt concentrations.

A typical protocol involves incrementally adding solid ammonium sulfate (or a saturated solution) to the crude protein extract at a low temperature (e.g., 4°C) with gentle stirring. tudublin.ieias.ac.in For a Kunitz-type protease inhibitor from okra seeds, researchers brought the protein supernatant to 80% ammonium sulfate saturation to precipitate the protein. ias.ac.in The resulting precipitate is then collected by centrifugation, redissolved in a minimal volume of buffer, and dialyzed to remove the excess salt. ias.ac.in

Table 1: Generalized Protocol for Differential Ammonium Sulfate Precipitation

StepActionPurpose
1Prepare crude protein extract in a suitable buffer.Solubilize the target proteins.
2Cool the extract to 4°C.Maintain protein stability and integrity.
3Slowly add a predetermined amount of solid ammonium sulfate to achieve a lower saturation level (e.g., 20-40%). researchgate.netPrecipitate undesired proteins that are less soluble.
4Stir for a set time (e.g., 30 min) and centrifuge to remove the precipitate. tudublin.ieSeparate the initial fraction of precipitated proteins.
5Increase the ammonium sulfate concentration in the supernatant to a higher saturation level (e.g., 60-80%). ias.ac.inresearchgate.netPrecipitate the target protein.
6Stir and centrifuge to collect the target protein precipitate.Isolate the desired protein fraction.
7Re-dissolve the pellet in a minimal volume of buffer and dialyze extensively. ias.ac.inRemove ammonium sulfate and prepare for further purification.

Isoelectric Point-Based Precipitation Optimization

A protein's net charge is dependent on the pH of the solution. The isoelectric point (pI) is the pH at which the protein has no net electrical charge. At this pH, protein-protein electrostatic repulsion is minimal, and hydrophobic interactions can cause the protein to aggregate and precipitate. This is a highly effective method for isolating proteins.

For okra seed protein, the isoelectric point has been identified by multiple studies, providing a clear target for precipitation. The process typically involves first solubilizing the proteins at an alkaline pH (e.g., pH 9.0 or 10.0) and then adjusting the pH of the supernatant downwards with an acid, such as hydrochloric acid (HCl), to the protein's pI. aimspress.comresearchgate.netresearchgate.net

Table 2: Reported Isoelectric Point (pI) and Optimal Precipitation pH for Okra Seed Protein

FindingReported pH ValueSource
Isoelectric Point (pI)~5.0 aimspress.com
Precipitation pH4.5 aimspress.com
Precipitation pH4.0 researchgate.net
Minimal Solubility Range2.0 - 4.0 researchgate.netdntb.gov.ua
Calculated Isoelectric Point3.98 pjsir.org

One optimized protocol found the ideal conditions for okra protein isolate preparation to be extraction at pH 9.0 followed by precipitation at pH 4.0, yielding a protein recovery of 72.3%. researchgate.netspkx.net.cn

Solvent Precipitation Methodologies

Organic solvents like acetone (B3395972), ethanol (B145695), and methanol (B129727) can also be used to precipitate proteins. researchgate.net They work by reducing the dielectric constant of the aqueous solution, which increases the electrostatic attraction between charged protein molecules, leading to precipitation. This process is typically carried out at low temperatures to avoid protein denaturation.

A detailed protocol for precipitating proteins from okra seedlings involved adding five volumes of 0.1 M ammonium sulfate-saturated methanol to the protein extract and incubating overnight at -20°C. nih.gov The resulting pellet was then washed with ice-cold methanol and acetone to remove non-protein contaminants. nih.gov In other applications, ethanol has been used to precipitate mucilage from okra extracts, which can be a critical pre-purification step to remove interfering polysaccharides before precipitating the proteins themselves. nottingham.ac.uknih.gov

Table 3: Example of a Solvent Precipitation Protocol for Okra Seedling Protein

StepReagent/ConditionPurposeReference
1Add 5 volumes of 0.1 M ammonium sulfate-saturated methanol.Initiate protein precipitation by reducing the dielectric constant. nih.gov
2Incubate at -20°C overnight.Allow for complete precipitation of proteins. nih.gov
3Centrifuge at 4°C to collect the protein pellet.Separate the precipitated protein from the solvent supernatant. nih.gov
4Wash the pellet once with ice-cold methanol.Remove residual precipitating agent and some impurities. nih.gov
5Wash the pellet three times with ice-cold acetone.Further purify the protein pellet by removing lipids and other solvent-soluble impurities. nih.gov
6Re-dissolve the final pellet in a suitable buffer (e.g., 8 M urea).Prepare the purified protein for downstream analysis. nih.gov

These refined precipitation methods, often used in combination with advanced filtration and chromatographic techniques, are essential for developing high-purity okra protein isolates suitable for applications in functional foods and nutraceuticals.

In Depth Structural and Compositional Analysis of Okra Proteins

Comprehensive Amino Acid Profiling and Primary Sequence Characterization

The primary structure of a protein, defined by its amino acid sequence, dictates its folding and function. Comprehensive analysis of the amino acid composition and sequencing of okra proteins reveals the building blocks present and their arrangement.

Quantitative and Qualitative Amino Acid Composition Analysis

Studies have shown that okra seed protein is considered a complete protein, containing all essential amino acids required by the human body. Okra seed protein has a favorable balance of amino acids, with notable levels of glutamic acid, aspartic acid, arginine, and leucine (B10760876). safebd.org The major amino acids identified in okra pods include aspartic acid, proline, and glutamic acid, while cysteine and tyrosine are present in smaller amounts. nih.gov

Quantitative analysis of okra seed protein isolate (OSPI) has revealed specific concentrations of various amino acids. For instance, leucine, glutamic acid, and arginine have been identified as the most abundant amino acids in OSPI. aimspress.comaimspress.com Hydrophobic amino acids and branched-chain amino acids are also present in significant quantities. aimspress.comaimspress.com The amino acid composition of okra seed protein has been found to be comparable to that of soybean protein. nih.govcabidigitallibrary.org

The protein content in okra seeds can range from 18.96% to 41.11% depending on factors such as variety, maturity, and analytical methods used. indexcopernicus.comresearchgate.net Okra seed flour has been reported to have a crude protein content of 24.32% on a dry weight basis. ekb.eg

An example of the amino acid profile of okra seed protein isolate is presented in the table below, based on research findings:

Amino AcidConcentration ( g/100 g)
Glutamic acid14.46 aimspress.comaimspress.com
Arginine9.42 aimspress.comaimspress.com
Aspartic acid7.56 aimspress.com
Leucine6.56 aimspress.comaimspress.com
Hydrophobic AAs31.39 aimspress.comaimspress.com
Branched-Chain AAs14.24 aimspress.comaimspress.com

Note: Data compiled from cited sources and represents findings from specific studies on okra seed protein isolate.

N-Terminal and C-Terminal Sequencing Approaches (e.g., Edman Degradation)

While the provided search results extensively cover amino acid composition and mass spectrometry for peptide sequencing, detailed information specifically on the application of traditional N-terminal and C-terminal sequencing methods like Edman degradation to whole okra proteins is less prominent. However, primary structure analysis is a fundamental step in protein characterization. Research on specific okra proteins, such as a Kunitz-type protease inhibitor (OPI) purified from okra seeds, has involved determining a partial amino acid sequence. nih.gov This suggests that classical sequencing techniques or a combination with mass spectrometry are employed in okra protein research to elucidate primary structure, at least for isolated protein fractions.

Advanced Mass Spectrometry-Based Peptide Mapping and De Novo Sequencing

Mass spectrometry (MS) is a powerful tool for the detailed analysis of protein sequences and modifications. It is widely used in proteomics studies to identify proteins, sequence peptides, and analyze post-translational modifications.

Large-scale phosphoproteome analysis in okra seedlings subjected to salt stress has been conducted using a combination of affinity enrichment, tandem mass tag (TMT) labeling, and high-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govgenscript.com.cn This research identified a large number of phosphorylation sites on numerous proteins, providing quantitative information on protein changes under stress conditions. mdpi.comnih.gov The peptides produced through enzymatic hydrolysis of proteins are identified via mass spectrometry, and bioinformatics analysis is then used to obtain putative protein sequences. peerj.com

Advanced Spectroscopic Characterization of Protein Conformation

Spectroscopic methods provide valuable information about the secondary and tertiary structures of proteins, which are crucial for their biological activity and functional properties.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is commonly used to determine the secondary structure content of proteins, such as alpha-helices, beta-sheets, turns, and random coils. Analysis of the far-UV CD spectrum of a Kunitz-type protease inhibitor from okra seeds revealed that the protein contains approximately 39% beta-sheets and about 5% alpha-helices. nih.gov

CD spectroscopy has also been employed to assess alterations in the secondary structure of okra seed protein (OSP) when forming covalent complexes, for example, with rutin. nih.govmdpi.comresearchgate.net Changes in the CD spectrum, such as shifts in peaks corresponding to different secondary structures, can indicate conformational changes upon interaction or modification. nih.gov The analysis of CD spectral data using algorithms like CONTIN allows for the calculation of the relative content of secondary structures. mdpi.com

Fluorescence Spectroscopy for Tertiary Structure Insights and Environmental Probing

Fluorescence spectroscopy is a sensitive technique used to investigate the tertiary structure of proteins and probe the microenvironment of fluorescent amino acid residues, primarily tryptophan, tyrosine, and phenylalanine. Intrinsic fluorescence spectra are particularly useful for detecting changes in the polarity of the environment surrounding hydrophobic amino acid residues. nih.govmdpi.com

Studies on okra seed protein (OSP) have utilized fluorescence spectroscopy to examine its interaction with other compounds, such as flavonoids. researchgate.netnih.gov The peak emission wavelength (λmax) of OSP fluorescence, characteristic of tryptophan residues, can provide insights into their environment. nih.gov Shifts in the λmax (e.g., red-shift) can indicate that tryptophan residues are exposed to a more hydrophilic environment, potentially due to protein unfolding or conformational changes upon binding or modification. nih.gov Changes in fluorescence intensity can also provide information about the protein's tertiary structure and the accessibility of fluorescent residues. nih.gov A decrease in fluorescence intensity, for instance, might be attributed to protein unfolding, re-aggregation of hydrophobic groups, or chemical modification affecting the electronic structure of fluorescent residues. nih.gov

Fluorescence spectroscopy, often in conjunction with other techniques, helps in understanding the interaction mechanisms and resulting structural changes in okra proteins. researchgate.netnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Applications in Protein Structure Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for examining the secondary structure of proteins by analyzing the vibrational modes of amide groups within the polypeptide backbone. aimspress.com Studies on okra seed protein isolate (OSPI) have utilized FTIR analysis to identify the presence of α-helical and β-sheet structures, which contribute to the protein's functional stability. aimspress.comaimspress.com

FTIR spectral analysis of okra samples, including seed flour, defatted okra flour, and okra seed protein isolate, shows characteristic absorption peaks. aimspress.com The amide I band, typically found between 1628 and 1642 cm⁻¹, is often attributed to β-sheet structures. aimspress.com Other prominent peaks observed in OSPI include those at approximately 3305 cm⁻¹ (amide A band, related to N-H stretching vibrations) and 1655 cm⁻¹ (amide I band, related to C=O stretching vibrations), and 1534 cm⁻¹ (amide II band, related to N-H bending and C-N stretching vibrations). mdpi.com Changes in the intensity and position of these amide bands can indicate alterations in protein conformation, such as those occurring during the formation of covalent complexes between okra seed protein and other compounds like rutin. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of proteins, particularly in solution under near-physiological conditions. uzh.ch While finding specific detailed NMR studies focused solely on the high-resolution structure determination of intact, complex okra proteins in the provided search results is limited, NMR has been applied in related analyses of okra components. For example, ¹H NMR spectroscopy has been used in the structural characterization of polysaccharides isolated from okra seeds. upm.edu.my Although signals corresponding to proteins were reported as absent in some NMR spectra during pectin (B1162225) isolation from other plants, indicating their removal during the process, NMR remains a fundamental technique for structural elucidation of biomolecules, including proteins, when samples are appropriately prepared and the protein size is within the practical limits of the technique (typically below 50 kDa for high-resolution solution NMR). uzh.chbiorxiv.org

Elucidation of Quaternary Structure and Subunit Interactions

The quaternary structure of a protein refers to the arrangement of multiple polypeptide chains (subunits) in a multi-subunit complex. Understanding these interactions is crucial for comprehending the protein's biological function and behavior.

Chemical Cross-Linking Coupled with Mass Spectrometry for Subunit Arrangement

Chemical cross-linking coupled with mass spectrometry (XL-MS or CL-MS) is a technique used to identify proximal amino acid residues within proteins and protein complexes, providing low-resolution structural information and insights into subunit arrangement and protein-protein interaction sites. nih.govnih.govresearchgate.net This method involves using chemical reagents to covalently link amino acids that are close in spatial proximity. nih.govnih.gov After cross-linking, the proteins are typically digested into peptides, and the cross-linked peptides are identified using mass spectrometry. nih.govnih.gov The identification of cross-linked peptides helps to map contact sites between subunits in a complex, thus providing information about their arrangement. nih.govresearchgate.net This technique is particularly useful for studying protein complexes that are challenging to analyze using traditional structural biology methods like X-ray crystallography or NMR. nih.gov While the search results discuss the application of chemical cross-linking and mass spectrometry for studying protein interactions and structures in general, there is no specific application detailed for okra proteins. nih.govnih.govresearchgate.netcapes.gov.br However, the principle of using this technique to understand subunit arrangement in multi-subunit protein assemblies is well-established. nih.govnih.gov

Light Scattering Techniques for Macromolecular Complex Analysis

Light scattering techniques, such as Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), are employed to analyze the size, molecular weight, and interactions of macromolecules in solution. researchgate.netnih.gov DLS measures the diffusion of particles to determine their hydrodynamic size or particle size distribution. researchgate.net SLS measures the intensity of scattered light to determine the molecular weight and information about the shape of macromolecules. nih.gov These techniques are valuable for analyzing macromolecular complexes and their assembly or aggregation behavior. researchgate.netnih.govresearchgate.net

Studies on okra proteins and mucilage have utilized light scattering. Dynamic light scattering (DLS) has been used to characterize the particle size and stability of okra protein aggregates, showing nanoparticle aggregates in a certain size range. researchgate.net DLS, along with zeta potential measurements, was also used to determine the isoelectric point of extracted okra proteins by assessing particle size and surface charge. researchgate.net Static light scattering has been applied in studies of okra polysaccharide mucilage to investigate its self-assembly and the formation of supermolecular structures, suggesting the involvement of proteins in these structures. researchgate.net Multi-angle laser light scattering (MALLS), a type of static light scattering, is also used in conjunction with techniques like size exclusion chromatography to determine the molecular weight distribution of polysaccharides and associated proteins. sci-hub.se

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables related to the detailed structural parameters from FTIR, NMR, AUC, XL-MS, SAXS, and light scattering specifically applied to okra proteins in a comparative or extensive manner across these techniques are limited. However, some compositional data and general structural observations were reported.

Here is a table summarizing some compositional data found:

ComponentOkra Part (Source)Concentration ( g/100 g dry weight)NotesSource
Crude ProteinOkra Pods10.25 - 26.16Varied by accession nih.gov
Crude ProteinOkra Seed Meal13.56After hexane (B92381) extraction tandfonline.com
Crude ProteinOkra Seed Hulls12.33 tandfonline.com
ProteinOkra Leaves4.40 (per 100g edible portion)Nutritional composition globaljournals.org
ProteinOkra Young FruitsPresent (part of mucilage)Associated with long chain molecules globaljournals.org
ProteinOkra Seed Isolate89.03%Determined by Kjeldahl method mdpi.com
Hydrophobic Amino AcidsOkra Seed Protein Isolate31.39Total HAAs aimspress.comaimspress.com
Branched-Chain Amino AcidsOkra Seed Protein Isolate14.24Total BCAAs aimspress.comaimspress.com
Glutamic AcidOkra Seed Protein Isolate14.46 g/100 g protein aimspress.comaimspress.com
ArginineOkra Seed Protein Isolate9.42 g/100 g protein aimspress.comaimspress.com
LeucineOkra Seed Protein Isolate6.56 g/100 g protein aimspress.comaimspress.com

Table 1: Proximate and Amino Acid Composition of Okra Proteins

Here is a table summarizing some structural observations from FTIR:

SampleKey FTIR Peaks (cm⁻¹)Associated Structure/GroupSource
Okra Seed Protein Isolate~3305.06Amide A (N-H stretching) mdpi.com
Okra Seed Protein Isolate~2929.11C-H stretching mdpi.com
Okra Seed Protein Isolate~1655.44Amide I (C=O stretching) mdpi.com
Okra Seed Protein Isolate~1534.68Amide II (N-H bending, C-N stretching) mdpi.com
Okra Seed Protein Isolate1628 - 1642β-sheet structures aimspress.com
Okra Seed Protein IsolateNot specifiedα-helical structures aimspress.comaimspress.com

Table 2: Summary of FTIR Observations for Okra Proteins

Detailed Research Findings

Research on okra proteins highlights their diverse composition and potential functional properties linked to their structure. Okra seed protein isolate (OSPI) has been found to contain a range of amino acids, with glutamic acid, arginine, and leucine being among the most abundant. aimspress.comaimspress.com The presence of hydrophobic and branched-chain amino acids in OSPI is noted for their potential bioactivity. aimspress.comaimspress.com

FTIR analysis confirms the presence of both α-helical and β-sheet structures in OSPI, contributing to its stability. aimspress.comaimspress.com The specific positions of amide bands in FTIR spectra provide molecular-level information about the protein's secondary structure. mdpi.com

While detailed high-resolution structural data from NMR specifically for okra proteins is not prominent in the search results, the application of NMR in characterizing other okra components like polysaccharides indicates its potential for future protein studies. upm.edu.mybiorxiv.org

Studies on the physical properties of okra proteins and mucilage using light scattering techniques demonstrate their behavior in solution, including the formation of nanoparticle aggregates and the influence of factors like pH on particle size and stability. researchgate.net Light scattering also provides evidence for the involvement of proteins in the self-assembly of okra mucilage into larger supermolecular structures. researchgate.net

The molecular weight profile of okra seed protein isolate has identified polypeptide bands corresponding to 2S albumins, which are known for certain biological properties. aimspress.comaimspress.com The main subunits of okra seed protein have molecular weights distributed between 10 and 55 kDa, with some subunits linked by disulfide bonds. researchgate.net

Analytical ultracentrifugation and techniques like chemical cross-linking coupled with mass spectrometry are established methods for investigating the quaternary structure and subunit interactions of proteins, although specific applications to detail the quaternary structure of okra proteins were not extensively found in the provided results. SAXS is also a valuable tool for understanding the solution structure and oligomeric state of proteins. stanford.edunih.govmdpi.com

Identification and Functional Implications of Post-Translational Modifications (PTMs)

Post-translational modifications are chemical modifications of proteins that occur after their synthesis. These modifications can alter protein structure, stability, localization, interactions, and activity, significantly expanding the functional repertoire of the proteome. In okra, the study of PTMs is providing insights into various biological processes, including responses to environmental stresses.

Characterization of Glycosylation Patterns and Glycan Structures

Glycosylation, the covalent attachment of carbohydrates to proteins, is a significant PTM that affects protein folding, stability, and interactions. While detailed characterization of specific protein glycosylation patterns and glycan structures in okra proteins is an area requiring further extensive research, studies on okra polysaccharides, which can be associated with proteins, offer some relevant context. For instance, okra pectin contains rhamnogalacturonan-I (RG-I) with a high degree of acetylation and can have unusual substitutions researchgate.net. Protein glycosylation has been identified as a gene ontology term enriched in comparative genomic analysis of okra, suggesting its biological importance in the plant nih.gov.

Localization and Impact of Phosphorylation Sites

Protein phosphorylation, the addition of a phosphate (B84403) group, is a key regulatory PTM involved in signal transduction pathways and various cellular processes. Large-scale phosphoproteomic analysis in okra seedlings has been conducted to understand responses to salt stress. One study identified a total of 4341 phosphorylation sites on 2550 proteins in okra seedlings under salt stress conditions. nih.govnih.govmdpi.com Of these, 3453 sites on 2268 proteins provided quantitative information. nih.govnih.gov Analysis revealed that 91 sites were upregulated and 307 sites were downregulated in response to salt stress. nih.govnih.gov The phosphorylation sites were predominantly found on serine residues (84.86%), followed by threonine (13.18%) and tyrosine (1.95%). nih.gov Approximately 63.05% of the identified phosphopeptides were modified at a single site. nih.gov Bioinformatics analysis of these differentially phosphorylated proteins indicated strong associations with processes such as photosynthesis antenna proteins and RNA degradation, suggesting crucial roles in the salt stress response in okra. nih.govnih.gov Specific examples of phosphorylation events with functional implications are also being uncovered. For instance, CDPK6 (CALCIUM-DEPENDENT PROTEIN KINASE6) has been shown to phosphorylate AeMYB30, a transcription factor in okra flowers. This phosphorylation event at serine 191 (S191) increases AeMYB30 protein stability and enhances its transcriptional activity, which in turn promotes hyperoside (B192233) biosynthesis and prolongs the duration of full blooming in okra. oup.com

Table 1: Summary of Phosphorylation Sites Identified in Okra Seedlings Under Salt Stress

Modification TypeTotal Sites IdentifiedProteins IdentifiedQuantitative Information SitesUpregulated Sites (Salt Stress)Downregulated Sites (Salt Stress)
Phosphorylation43412550345391307

Table 2: Distribution of Phosphorylation Sites by Amino Acid Residue

ResiduePercentage of Total Phosphorylation Sites
Serine84.86%
Threonine13.18%
Tyrosine1.95%

Analysis of Acetylation, Methylation, and Other PTMs

Acetylation and methylation are other important PTMs that can influence protein function, stability, and interactions. While comprehensive studies on protein acetylation and methylation in okra are limited, research on okra polysaccharides, which can be associated with proteins, provides some relevant data on the degree of acetylation and methylation of these carbohydrate components. Okra pectin has been reported to have a high degree of acetylation and a low degree of methyl-esterification. nih.govscirp.org The degree of acetylation in okra leaf polysaccharides has been observed to vary depending on extraction pH, ranging from 18.28% to 22.88%, while methylation ranged from 8.97% to 15.20%. mdpi.com These modifications on associated polysaccharides can indirectly influence the properties and potential interactions of proteins linked to these structures. While direct analysis of protein acetylation and methylation sites in okra proteins requires further investigation, these PTMs are known to play roles in various plant processes, including stress responses and regulation of protein activity. researchgate.net Other PTMs, such as ubiquitination, are also known to occur in plants and regulate protein degradation and other functions, and while not specifically detailed for okra proteins in the provided search results, they are likely to be present and functionally relevant. researchgate.net

Computational Prediction and Experimental Validation of PTMs

Computational tools play a crucial role in predicting potential PTM sites within protein sequences, guiding experimental validation efforts. Various algorithms and databases exist for predicting different types of PTMs, including phosphorylation, acetylation, and methylation, based on sequence motifs and other protein features. osf.ionih.govnih.govresearchgate.net While general computational tools for PTM prediction are available, specific computational studies focused solely on predicting PTMs in the entire okra proteome are not extensively detailed in the provided search results. However, the phosphoproteomic study on okra seedlings under salt stress utilized bioinformatics analysis, which includes computational approaches for analyzing identified phosphorylation sites and predicting associated functional pathways. nih.govnih.gov Experimental validation of predicted or identified PTMs is essential to confirm their existence and determine their functional significance. Techniques such as mass spectrometry, which was used in the okra phosphoproteomics study, are powerful tools for the experimental identification and quantification of PTMs. nih.govnih.govmdpi.com The identification of specific phosphorylated sites in okra proteins involved in salt stress response and the experimental validation of AeCDPK6 phosphorylating AeMYB30 demonstrate the application of experimental approaches to confirm PTMs and elucidate their functional roles in okra. nih.govoup.com Future research combining advanced computational prediction methods with comprehensive experimental techniques will be crucial for a more complete understanding of the PTM landscape of okra proteins and their diverse biological functions.

Table 3: Examples of Experimental Techniques Used in Okra Protein PTM Studies

PTM TypeExperimental Techniques UsedReference
PhosphorylationAffinity enrichment, Tandem Mass Tag (TMT) labeling, LC-MS/MS nih.govnih.govmdpi.com
PhosphorylationProtein interaction and phosphorylation experiments, Yeast two-hybrid, Bimolecular fluorescence complementation assays oup.com

Functional Characterization of Okra Proteins and Derived Bioactive Peptides in Vitro and Ex Vivo Models

Immunomodulatory Effects in Isolated Immune Cell Models

Studies using isolated immune cells have provided insights into how okra proteins and peptides can modulate immune responses. These effects include the modulation of lymphocyte activity and the regulation of cytokine and immunoglobulin production.

Modulation of Lymphocyte Proliferation and Activation

Okra components, such as polysaccharides which are often found in extracts containing proteins, have been shown to influence the proliferation and activation of lymphocytes. For instance, a polysaccharide extract from okra has been reported to increase B-lymphocyte proliferation in mice infected by Staphylococcus aureus. Another study indicated that a purified polysaccharide fraction (RPS-2) from okra significantly increased splenocyte proliferation in vivo. While these studies primarily highlight the effects of polysaccharides, they often utilize extracts that may also contain proteins or peptides, suggesting a potential synergistic or direct role for protein components. Lectin isolated from okra seeds has also demonstrated antiproliferative activity, albeit in cancer cells, suggesting an ability to interact with cell surfaces and influence cell cycle progression.

Regulation of Cytokine and Immunoglobulin Production

Okra extracts and components have been observed to regulate the production of various cytokines, key signaling molecules in the immune system. Studies on macrophage cell lines, such as RAW264.7 and BV2 microglial cells, have shown that okra extracts can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, particularly when inflammation is induced by lipopolysaccharide (LPS). This inhibitory effect has been linked, in some cases, to the suppression of pathways like the Akt/NF-κB signaling pathway. Conversely, some okra polysaccharide fractions have been reported to increase the secretion of cytokines such as TNF-α, IFN-γ, and IL-10 in RAW264.7 cells, indicating a complex and context-dependent immunomodulatory activity that can be either pro- or anti-inflammatory depending on the specific compound and cellular model.

Regarding immunoglobulin production, research has explored the effect of dietary okra on IgA levels. One study in healthy Wistar rats indicated that dietary supplementation with okra did not significantly change serum IgA levels. However, other components within okra extracts, such as polysaccharides, have been suggested to enhance immune responses which could indirectly influence antibody production.

Data Table: Effects of Okra Extracts/Components on Immune Cells (Selected Findings)

Okra Component/ExtractCell ModelObserved EffectReference
Okra extracts (ethanol)RAW264.7 cells (LPS-induced)Inhibited production of TNF-α, IL-6, IL-1β, and NO.1
Okra leaf butanol extractTHP1-derived macrophages (LPS)Reduced mRNA levels of IL-1β, IL-6, and TNF-α.2
Okra extract (ethanol)BV2 microglial cells (LPS-induced)Attenuated production of NO, ROS, TNF-α, and IL-1β; suppressed Akt/NF-κB pathway.6, 9
Okra raw polysaccharide extract (ORPE)Mice (in vivo, S. aureus infection)Increased B-lymphocytes proliferation and spleen weight.30
Purified polysaccharide fraction (RPS-2)RAW264.7 cellsIncreased cell proliferation, NO production, iNOS expression, TNF-α, IFN-γ, IL-10 secretion.4, 19
Purified polysaccharide fraction (RPS-2)Mice (in vivo)Increased spleen index, splenocyte proliferation, and cytokine secretion.4
Okra seed lectinHuman breast cancer cells (MCF7)Induced cell growth inhibition.7

Advanced Protein-Ligand Interaction and Binding Studies

Understanding the molecular mechanisms by which okra proteins and peptides exert their effects requires detailed analysis of their interactions with target molecules. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are valuable tools for characterizing these interactions. While specific studies focusing solely on okra proteins or peptides using these advanced techniques are less abundant in the provided search results compared to studies on polysaccharides or crude extracts, the principles and applications of these methods in protein-ligand studies are well-established and relevant for future research on isolated okra protein components.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

ITC is a powerful technique that directly measures the heat changes that occur when two molecules interact. This allows for a complete thermodynamic characterization of the binding event in a single experiment, providing parameters such as the enthalpy change (ΔH), entropy change (ΔS), Gibbs free energy change (ΔG), and binding stoichiometry (n), in addition to the binding constant (Ka or KD). ITC does not require labeling of the molecules and can be used to study interactions in their native state. The thermodynamic parameters obtained from ITC can provide insights into the driving forces of the interaction (e.g., hydrogen bonding, van der Waals forces, hydrophobic effects). Although the searches did not yield specific ITC studies on okra proteins or peptides, studies on the binding of flavonoids (also present in okra) to okra seed protein have used fluorescence spectroscopy and suggested that hydrogen bonding and van der Waals forces dominated the interaction, with thermodynamic analysis indicating static quenching and a binding site number of 1. This highlights the potential for applying calorimetric methods like ITC to understand the thermodynamics of okra protein interactions.

Microscale Thermophoresis (MST) for Molecular Interaction Characterization

MST is a technique that measures the directed movement of molecules along a microscopic temperature gradient. The thermophoretic movement of a molecule is influenced by its size, charge, and solvation shell. When a ligand binds to a target molecule, it changes these properties, resulting in a change in the thermophoretic behavior of the target. By measuring the change in thermophoresis as a function of ligand concentration, the binding affinity (KD) can be determined. MST requires that at least one of the binding partners is fluorescently labeled or exhibits intrinsic fluorescence. It is a low-sample consumption technique and can be performed in various solution conditions. While the provided search results did not include studies on okra proteins or peptides using MST, this technique would be suitable for characterizing the binding affinities of isolated okra protein components or peptides to their targets in solution, complementing the information obtained from SPR and ITC.

Molecular Biology and Genetic Aspects of Okra Protein Expression

Gene Cloning, Expression Analysis, and Transcriptional Regulation of Okra Protein Genes

The identification, cloning, and analysis of genes responsible for protein synthesis in okra are initial steps in dissecting the molecular basis of its protein content. While specific studies directly detailing the cloning of major okra storage protein genes were not prominently found in the search results, research in okra and related Malvaceae species like cotton provides insights into gene analysis and transcriptional regulation relevant to plant development and stress responses, which can indirectly affect protein expression.

Studies in cotton (Gossypium hirsutum), a close relative, have involved map-based cloning strategies to identify genes controlling traits like leaf shape, such as the GhOKRA gene, which encodes a LATE MERISTEM IDENTITY 1 (LMI1)-like transcription factor. Transcriptional analysis of GhOKRA showed varying expression levels correlating with different leaf shapes nih.govoup.compnas.org. This demonstrates the application of gene cloning and expression analysis techniques within the Malvaceae family.

Transcriptional regulation in okra has been investigated, particularly in response to abiotic stresses. For instance, WRKY transcription factors, known for their roles in stress responses, have been studied in okra. Two WRKY family genes, AeWRKY32 and AeWRKY70, showed significant up-regulation and down-regulation, respectively, under salt stress, suggesting their involvement in regulating stress-related genes that could impact cellular processes, including protein synthesis or degradation mdpi.com. Transcriptome sequencing studies in okra under various abiotic stresses have also identified numerous transcription factors (TFs), including those from AP2, ERF, WRKY, bZIP, bHLH, MYB, MYB_related, GRAS, NAC, ARR-B, and HSF families, which are strongly implicated in abiotic stress responses and likely play roles in regulating gene expression, including those involved in protein metabolism researchgate.netresearchgate.net. Additionally, studies on Dicer-like (DCL) genes, crucial components of the RNA interference pathway that regulates gene expression, have been conducted in okra, highlighting their unique architecture and expression under dehydration conditions nih.gov.

Quantitative Transcriptomic Profiling of Protein Synthesis Pathways Across Okra Tissues and Developmental Stages

Quantitative transcriptomic profiling, often using RNA sequencing (RNA-Seq), provides a global view of gene expression and can reveal the activity of protein synthesis pathways across different tissues and developmental stages of okra, as well as under varying environmental conditions.

Comprehensive transcriptome data from various okra parts, including root, stem, leaf, bud, flower, and different stages of developing pods, as well as from seedlings under heat, drought, and salt stress, have been generated. This data has led to the identification of numerous unigenes, transcription factors, and other regulatory elements researchgate.netresearchgate.net. Analysis of this transcriptomic data allows for the identification of differentially expressed genes (DEGs) related to protein synthesis, folding, modification, and degradation pathways in response to developmental cues and environmental stimuli.

For example, a study investigating gene expression profiles in okra leaves under water-limited conditions at the seedling stage identified thousands of DEGs. Pathway analysis revealed enrichment of DEGs in various metabolic pathways, including those related to carbon metabolism and glycolysis/gluconeogenesis researchgate.net. While not exclusively focused on protein synthesis, these interconnected metabolic pathways provide the necessary energy and building blocks for protein production.

Transcriptome sequencing of different okra organs has also been used to explore the biosynthesis pathways associated with active constituents, identifying unigenes related to various metabolic processes researchgate.net. Quantitative real-time PCR (RT-qPCR) has been employed to validate the expression levels of specific genes in different okra tissues (leaf, root, and stem) under abiotic stresses, confirming variations in gene expression patterns across tissues and conditions mdpi.com.

Genetic Engineering Approaches for Modulating Okra Protein Content, Quality, and Functional Attributes

Genetic engineering offers promising avenues to enhance desirable traits in crops, including modulating protein content, improving protein quality (e.g., amino acid composition), and altering functional attributes of okra proteins. While direct examples of genetically engineered okra specifically for modified protein content were not detailed in the search results, the principles and techniques applied in other crops and for other traits in okra are relevant.

Genetic engineering techniques can involve the overexpression of genes encoding specific desirable proteins, the silencing of genes related to anti-nutritional factors or protein degradation, or the modification of regulatory elements to enhance the expression of endogenous protein genes. In related plant breeding efforts, molecular markers and marker-assisted selection (MAS) are used to improve traits like yield and quality mdpi.comcabidigitallibrary.orgnih.gov. Genetic transformation techniques, commonly used in plant biotechnology, could potentially be applied to introduce or modify genes affecting protein synthesis or accumulation in okra.

Research on okra seed protein isolate highlights its nutritional value and functional properties mdpi.comresearchgate.net. Okra seed protein is rich in essential amino acids like leucine (B10760876), glutamic acid, and arginine researchgate.net. It possesses functional properties such as water and oil absorption capacity, emulsion capacity, and foam capacity donnishjournals.org. Genetic engineering could potentially target pathways involved in the synthesis of specific amino acids to improve the protein's nutritional quality or modify protein structure to enhance functional properties like solubility or emulsifying ability.

Advanced Proteomic Analysis of Okra Cultivars Under Varied Environmental Conditions

Proteomic analysis, the large-scale study of proteins, provides direct insights into the protein complement of okra under different conditions. Advanced proteomic techniques allow for the identification, quantification, and characterization of proteins, revealing how the protein profile changes in response to environmental stresses or across different cultivars.

Comparative proteomic analysis has been conducted on okra seedlings under salt stress. Using techniques like Tandem Mass Tag (TMT) labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have identified thousands of proteins and quantified changes in their abundance in response to salinity nih.govresearchgate.net. These studies revealed differentially expressed proteins (DEPs) involved in various cellular processes, including stress response, protein processing, and metabolic pathways, providing a molecular basis for understanding salt tolerance mechanisms in okra at the protein level nih.govresearchgate.net.

Phosphoproteomic analysis, a subset of proteomics focusing on protein phosphorylation, has also been applied to okra seedlings under salt stress. This research identified numerous phosphorylation sites and differentially phosphorylated proteins, suggesting that protein phosphorylation plays a crucial regulatory role in okra's response to salt stress, potentially affecting membrane proteins and ion transporters involved in osmotic balance mdpi.com.

Chloroplast proteome analysis has been performed on different okra genotypes under drought stress to investigate the mechanisms behind stress resilience. This type of analysis can identify changes in proteins involved in photosynthesis and energy production under water-limited conditions mdpi.com.

These proteomic studies provide valuable data on how the protein landscape of okra is modulated by environmental factors, offering potential targets for improving stress tolerance and maintaining protein stability and function under adverse conditions.

Identification of Molecular Markers and Quantitative Trait Loci (QTLs) Associated with High-Protein Okra Varieties

Identifying molecular markers and Quantitative Trait Loci (QTLs) associated with desirable traits, such as high protein content, is essential for implementing marker-assisted selection (MAS) in breeding programs. Molecular markers are DNA sequences that are polymorphic among individuals and can be used to track the inheritance of genes or chromosomal regions associated with traits of interest. QTLs are genomic regions that contain genes influencing quantitative traits, which are controlled by multiple genes and often influenced by the environment.

Various types of molecular markers, including Simple Sequence Repeats (SSRs) and Single Nucleotide Polymorphisms (SNPs), have been developed and utilized in genetic studies of okra and related species researchgate.netcabidigitallibrary.orgajol.info. These markers are used to construct genetic linkage maps and perform association mapping or QTL analysis.

While the search results did not provide specific details on QTLs directly identified for high protein content in okra, the methodology is well-established in plant breeding. Studies in cotton, for instance, have successfully identified numerous QTLs for complex traits like fiber quality and yield using high-density genetic maps and SNP markers mdpi.comnih.gov. QTL mapping has also been applied to study leaf shape traits in cotton, including the okra leaf shape oup.com.

Research on protein diversity in okra accessions using markers like esterases, total protein, and seed storage protein patterns has been conducted to assess genetic variation ajol.info. This indicates the potential for using protein-based markers or DNA markers linked to protein genes to differentiate varieties and potentially identify those with higher protein content. The protein content in okra seeds is known to vary depending on genetic and environmental conditions nih.gov, suggesting that there are genetic factors influencing this trait that could be targeted by marker-assisted selection. Identifying specific molecular markers or QTLs linked to high protein would enable breeders to select desirable genotypes at early stages, accelerating the development of improved okra varieties with enhanced protein content.

Compound Identification

Compound NamePubChem CIDNotes
Proteins, OkraN/AA complex mixture of various proteins; a single CID is not applicable.

Data Tables

Table 1: Differentially Expressed Genes (DEGs) in Okra Leaves Under Drought Stress researchgate.net

Comparison GroupTotal UnigenesAnnotated UnigenesTotal DEGsUp-regulated DEGsDown-regulated DEGs
A5 vs. A094,76938.18%2,276--
A7 vs. A094,76938.18%5,626--
A15 vs. A094,76938.18%11,719--
A20 vs. A094,76938.18%14,892--
A7 vs. A594,76938.18%855--
A15 vs. A794,76938.18%4,593--
A20 vs. A1594,76938.18%5,17022,751 (Total across comparisons)Slightly less than up-regulated (Total across comparisons)
Overall94,76938.18%-22,751-

Note: Specific counts of up/down-regulated DEGs for each pairwise comparison were not provided in the abstract, only the total up-regulated DEGs across all comparisons.

Table 2: Proteins and Phosphorylation Sites Identified in Okra Seedlings Under Salt Stress mdpi.com

Analysis TypeTotal IdentifiedQuantitative Information AvailableUpregulated (Salt/Control)Downregulated (Salt/Control)
Proteins7,179 researchgate.net5,774 researchgate.net--
Phosphorylation Sites4,3413,45391307
Phosphorylated Proteins2,5502,26872270

Table 3: Proximate Composition of Fermented and Unfermented Okra Seed Flour (Range Across Varieties) donnishjournals.org

ComponentUnfermented (%)Fermented (%)
Moisture11.08 - 13.35-
Protein18.37 - 19.3610.00 - 16.33% enhancement observed compared to untreated
Fat12.79 - 13.55-
Ash2.13 - 4.40-
Fibre5.30 - 6.56-
Carbohydrate44.4 - 46.96-

Note: The fermented protein range is described as an enhancement percentage over untreated samples, not a direct percentage range in the source snippet. The table presents the range for unfermented samples and notes the observed enhancement for fermented samples.

Table 4: Amino Acid Profile of Okra Seed Protein Isolate researchgate.net

Amino AcidConcentration ( g/100g protein) researchgate.netNotes
Leucine6.56High levels
Glutamic acid14.46High levels
Arginine9.42High levels
Lysine (B10760008)-High percentage (16.13% mentioned in one study, possibly as a proportion)
Aspartic acid-High levels
Hydrophobic AAs31.39-
Branched-chain AAs14.24-

Note: Data on all listed amino acids was not available in both sources. The table combines information from both snippets.

Comparative Proteomics and Interspecies Analysis of Okra Proteins

Cross-Species Comparison of Okra Proteins with Other Plant-Derived Proteins of Interest

The protein composition of okra (Abelmoschus esculentus) has been a subject of study to understand its nutritional value and potential applications. Okra seed protein, in particular, is noted for its quality and is comparable to many cereals, with the exception of wheat. cirad.fr The amino acid profile of okra seed protein makes it a suitable supplement for diets based on legumes or cereals. researchgate.net

A comparative analysis reveals similarities between okra seed proteins and those of other well-known plant sources. For instance, the protein profile of Okra Seed Crude Protein Extract (OSCPE) shows a close resemblance to the vicilin found in peas and mung beans, based on the molecular weights of their component proteins. upm.edu.my Specifically, SDS-PAGE analysis of OSCPE identified six major polypeptide bands with molecular weights of approximately 11, 13, 16, 18, 25, and a prominent band at 49 kDa. upm.edu.my

When compared to soy protein, a widely consumed plant protein, okra protein exhibits some differences. Soy protein powder contains significantly more protein per 100 grams (55.6g) than okra (1.9g). soupersage.com However, the amino acid composition of okra seed protein is comparable to that of soybean. researchgate.net Further research has explored the creation of conjugates between okra flower polysaccharides and pea protein, indicating an interest in combining the functional properties of these different plant-derived molecules. mdpi.com

Genomic studies have provided further insights into the evolutionary context of okra's protein-coding genes. A comparative genomics analysis involving thirteen other plant species revealed the phylogenetic position of A. esculentus. researchgate.netoup.com This type of analysis helps in understanding the expansion and contraction of gene families, including those related to protein synthesis and nutrient content. researchgate.netoup.com

In-Depth Analysis of Varietal Differences in Okra Protein Profiles and Compositions

Significant variations in protein content and composition exist among different okra cultivars. These differences are influenced by genetic factors, leading to a diverse range of protein profiles across varieties. ijagbio.com

Studies have demonstrated this variability through proximate analysis of different okra cultivars. For instance, a study of thirteen indigenous okra accessions in Ethiopia showed that protein content ranged from 18.20% to 22.06%. ijagbio.com Another study comparing the 'Silver Queen', 'Star of David', and 'Clemson Spineless' varieties found that 'Silver Queen' had the highest protein content at 22.93%. hspublishing.org Similarly, research on the 'Sabz Pari' and 'Punjab-8' varieties revealed protein contents of 20.00% and 23.68%, respectively. researchgate.net A comparison of six varieties from Côte d'Ivoire (F1 Yodana, Kirikou, Volta, Yeleen, Kousko, and Local) showed crude protein content ranging from 13.65% to 22.63%, with the 'Volta' variety having the highest protein and fat content. ajouronline.com

The environment in which the okra is grown also plays a role in the final protein content. However, even when grown under similar environmental conditions, significant differences in protein content between varieties are still observed, highlighting the strong influence of genetics. ijagbio.comresearchgate.net

Protein Content Variation Among Okra Varieties
Okra Variety/AccessionProtein Content (%)Reference
Indigenous Ethiopian Accessions (Range)18.20 - 22.06 ijagbio.com
Silver Queen22.93 hspublishing.org
Star of DavidNot specified individually hspublishing.org
Clemson SpinelessNot specified individually hspublishing.org
Sabz Pari20.00 researchgate.net
Punjab-823.68 researchgate.net
F1 Yodana13.65 - 22.63 (Range for 6 varieties) ajouronline.com
Kirikou13.65 - 22.63 (Range for 6 varieties) ajouronline.com
VoltaHighest among 6 varieties (within 13.65-22.63 range) ajouronline.com
Yeleen13.65 - 22.63 (Range for 6 varieties) ajouronline.com
Kousko13.65 - 22.63 (Range for 6 varieties) ajouronline.com
Local (Côte d'Ivoire)13.65 - 22.63 (Range for 6 varieties) ajouronline.com

Influence of Environmental Stressors (e.g., drought, salinity, temperature) on Okra Protein Expression and Quality

Environmental stressors such as drought, salinity, and temperature significantly impact the protein expression and quality in okra. Plants respond to these adverse conditions through a series of physiological and biochemical changes, including alterations in protein synthesis and accumulation.

Drought Stress: Drought conditions generally lead to a decrease in the total protein content in okra plants. redalyc.org This reduction is attributed to a decrease in polysomal complexes in plant tissues due to lower water content and the collapse of protein structure caused by an increase in reactive oxygen species (ROS). redalyc.orgredalyc.org However, the response can vary among different okra cultivars. For instance, in a study involving five okra cultivars, 'Pusa green' showed the highest protein content under control conditions, while 'Pusa Swani' had the lowest under high drought stress. redalyc.org Conversely, some studies have reported an increase in total proteins in certain genotypes under water deficit, suggesting that some cultivars have developed strategies to cope with drought by accumulating stress-responsive proteins. hu.edu.jo Proteomic analyses have identified that drought stress affects proteins related to photosynthesis, metabolic processes, and defense responses. frontiersin.orgfrontiersin.org Specifically, drought can disturb amino acid metabolism, particularly the tyrosine-derived pathway and arginine and proline metabolism. nih.govnih.gov

Salinity Stress: Salinity is another major abiotic stress that affects okra production. cirad.fr High salt concentrations can lead to protein degradation. sciencepublishinggroup.com A comparative proteomic analysis of okra seedlings under salt stress identified 317 differentially expressed proteins, with 165 being upregulated and 152 downregulated. nih.gov These proteins were primarily associated with "response to stress" and "protein processing in the endoplasmic reticulum". nih.govfrontiersin.org Salt stress can also induce the expression of pathogenesis-related proteins and dehydrins, indicating a cross-tolerance mechanism. nih.gov The effect of salinity on total protein content can also be variety-dependent. In a study comparing two okra varieties, 'Clemenson spineless' showed better tolerance to salinity stress in terms of crude protein content than the 'NHA-e' variety. cabidigitallibrary.org

Temperature Stress: Okra is a warm-season crop, and its growth, flowering, and fruit development are favored by monthly average temperatures between 20-30°C. While specific studies focusing solely on the proteomic response of okra to temperature stress are less common, it is known that heat stress, often coupled with drought, can impair photosynthesis and alter stomatal function, which indirectly affects protein synthesis. hu.edu.jo

Impact of Environmental Stressors on Okra Protein
StressorGeneral Effect on Protein ContentSpecific Proteomic ResponsesVarietal Differences NotedReferences
DroughtGeneral decrease, but some genotypes may show an increase.Changes in proteins related to photosynthesis, metabolism, defense, and amino acid pathways (tyrosine, arginine, proline).Yes, e.g., 'Pusa green' vs. 'Pusa Swani'; Egyptian vs. Japanese cultivars. redalyc.orghu.edu.jofrontiersin.orgfrontiersin.orgnih.govnih.gov
SalinityCan cause protein degradation.Differential expression of proteins involved in stress response, protein processing in the ER, pathogenesis-related proteins, and dehydrins.Yes, e.g., 'Clemenson spineless' vs. 'NHA-e'. sciencepublishinggroup.comnih.govfrontiersin.orgnih.govcabidigitallibrary.org
TemperatureHigh temperatures can impair processes linked to protein synthesis.Less specific data available, but often linked to drought stress responses.Not explicitly detailed in the provided context. hu.edu.jo

Impact of Agronomic Practices and Cultivation Conditions on Okra Protein Accumulation

Fertilization: The application of fertilizers, both organic and inorganic, has been shown to significantly affect the protein content in okra. The use of NPK (Nitrogen, Phosphorus, and Potassium) fertilizers generally leads to an increase in crude protein content. agronomyjournals.comijarbs.com Studies have shown that a combination of inorganic and nano-fertilizers can result in higher protein content. agronomyjournals.com For example, the application of Nano DAP foliar spray along with a reduced percentage of the recommended dose of NPK fertilizers recorded a higher crude protein percentage compared to the control group that received only the recommended dose of fertilizers. agronomyjournals.com

Organic fertilizers and bio-fertilizers also have a positive impact on protein accumulation. The application of vermicompost can increase the protein content in okra fruits. researchtrend.net This is attributed to the enhanced availability of nutrients and increased activity of enzymes like nitrate (B79036) reductase, which are involved in the synthesis of amino acids and proteins. researchtrend.net Similarly, the use of bio-fertilizers containing yeast can increase the protein content in okra seeds due to the supply of amino acids, proteins, hormones, and vitamins. jgiass.com Combining bio-fertilizers with a portion of the recommended NPK dose has also been found to enhance protein percentage. researchgate.net

Weed Management: Weed management practices can also influence the protein content of okra. Weeds compete with the crop for essential resources like nutrients, water, and light, which can negatively impact the quality of the produce, including its protein content. gkvsociety.com A study on the effect of different weed management practices showed that the use of black polythene mulch resulted in the highest protein content (1.3%), while the lowest was recorded in the weedy check (0.9%). gkvsociety.com

Tillage: Tillage practices can also affect the nutrient composition of okra. However, specific data on the direct impact of different tillage methods on okra protein content is limited in the provided context. core.ac.uk

Effect of Agronomic Practices on Okra Protein Content
Agronomic PracticeTreatmentEffect on Protein ContentReference
FertilizationNPK FertilizersIncreased crude protein content. ijarbs.com
Nano DAP + 75% NP + 100% K RDFHighest crude protein (3.92%). agronomyjournals.com
VermicompostIncreased protein content in fruits. researchtrend.net
Bio-fertilizers (Yeast)Increased protein content in seeds. jgiass.com
Weed ManagementBlack Polythene MulchHighest protein content (1.3%). gkvsociety.com
Weedy CheckLowest protein content (0.9%). gkvsociety.com

Advanced Applications and Technological Potentials of Okra Proteins Non Clinical

Role of Okra Proteins in Food Science and Engineering

Proteins isolated from okra (Abelmoschus esculentus) seeds are gaining recognition as a valuable ingredient in food science and engineering due to their significant functional properties. These proteins, primarily composed of globulin, albumin, and glutelin, offer promising applications in food formulation and development. safebd.org Okra seed protein is considered a complete protein, containing all essential amino acids, with notable concentrations of glutamic acid, aspartic acid, arginine, and leucine (B10760876). safebd.orgaimspress.com This rich amino acid profile, combined with its functional characteristics, positions okra protein as a versatile component in various food systems. safebd.org

Characterization of Emulsifying and Foaming Properties for Food Stabilization

The ability of proteins to form and stabilize emulsions and foams is critical for the texture and shelf-life of many food products. Okra seed proteins have demonstrated noteworthy emulsifying and foaming capabilities. safebd.orgresearchgate.net An emulsion is a mixture of two immiscible liquids, like oil and water, stabilized by an emulsifying agent. Okra protein concentrate (OPC) has been shown to effectively stabilize oil-in-water emulsions. researchgate.net Studies have found that emulsions stabilized with at least 0.4% w/v OPC exhibit excellent stability over several days, which is attributed to the adsorption of low molecular weight proteins (around 15 kDa) at the oil-water interface. researchgate.net The emulsifying capacity of okra mucilage, which contains proteins, has been recorded in the range of 42.22% to 74.45%. nih.gov Furthermore, okra seed protein has been reported to have an emulsion capacity of 45.5%. pjsir.org

Foaming capacity, the ability to form a foam, and foam stability are also important functional attributes. Okra seed proteins exhibit good foaming properties, which can be influenced by factors like pH and the presence of salts. safebd.orgresearchgate.net Research indicates that the foaming capacity of okra seed flour can range from 4.33% to 6.4%, with foam stability between 2.11% and 4.50%. donnishjournals.org Another study reported a foaming capacity of 12% with a foam stability of 2%. pjsir.org The highest degree of foam for okra protein isolate was observed at pH 2, reaching its maximum after 25 minutes. safebd.orgsafebd.org These properties make okra protein a potential ingredient in products like beverages, sauces, and baked goods. safebd.org

Table 1: Functional Properties of Okra Protein Preparations

Property Value/Range Source
Emulsifying Capacity 42.22% - 74.45% (mucilage) nih.gov
Emulsion Capacity 45.5% (seed flour) pjsir.org
Foaming Capacity 4.33% - 6.4% (seed flour) donnishjournals.org
Foaming Capacity 12% (seed flour) pjsir.org
Foam Stability 2.11% - 4.50% (seed flour) donnishjournals.org
Foam Stability 2% (seed flour) pjsir.org

Exploration of Gelling and Textural Enhancement Capabilities in Food Systems

The gelling ability of proteins is crucial for creating specific textures in food products like desserts, meat alternatives, and dairy products. Okra proteins have shown potential for gel formation, which can enhance the texture and water-holding capacity of foods. safebd.orgjmbfs.org The addition of okra polysaccharides has been found to promote a denser intermolecular gel network structure in myofibrillar protein gels. mdpi.com While research on the gelling properties of isolated okra protein is still emerging, related studies on okra components suggest a positive impact on food texture. For instance, the least gelation concentration for dried okra seeds was reported to be 8%. pjsir.org The addition of defatted okra seed flour to plantain flour increased the least gelation concentration, meaning more protein could be incorporated into the food to form a gel. jmbfs.org This textural enhancement capability is a promising area for the application of okra proteins in developing novel food products.

Potential as Microencapsulation Matrices for Bioactive Compounds

Microencapsulation is a technology used to protect sensitive bioactive compounds, such as vitamins, antioxidants, and probiotics, from degradation during processing and storage. The encapsulating material, or matrix, plays a key role in the effectiveness of this protection. Natural biopolymers, including proteins and polysaccharides, are preferred for this purpose due to their biocompatibility and non-toxicity. nih.gov

Okra proteins, in conjunction with okra polysaccharides, are being explored as a material for microencapsulation. nih.govfrontiersin.org Research has demonstrated the successful microencapsulation of phenolic compounds from okra leaves, fruits, and seeds using a combination of maltodextrin (B1146171) and pectin (B1162225) as the wall material. dntb.gov.ua In another study, okra flower polysaccharides were conjugated with pea protein to create stable Pickering emulsions for the encapsulation of apigenin, a bioactive flavonoid. This conjugate-stabilized emulsion showed a high encapsulation efficiency of 91.52 ± 0.75% and provided superior protection for the encapsulated compound. nih.gov These findings highlight the potential of okra-derived components, including its proteins, to serve as effective matrices for delivering and protecting sensitive food ingredients. aimspress.comnih.gov

Development of Novel Plant-Based Protein Ingredients and Meat Alternatives

The demand for plant-based protein ingredients and meat alternatives is rapidly growing, driven by consumer interest in health, sustainability, and animal welfare. globalresourcesdirect.com Okra seeds, with a protein content that can exceed 40% in some varieties, represent an important potential source of plant-based protein. nih.gov The protein from okra seeds is considered high-quality and can be used to fortify other food products. researchgate.netnih.gov

The functional properties of okra proteins, such as their water and oil absorption capacities, make them suitable for use in meat alternative formulations. pjsir.org For instance, the addition of okra powder has been studied in beef patties to enhance their properties. researchgate.net Furthermore, research has explored the use of okra as a substitute in fungal-fermented food products, like tempeh nuggets, to increase the protein content. researchgate.net The development of protein concentrates and isolates from okra seeds provides a pathway to creating highly functional ingredients for the plant-based food industry. researchgate.net

Emerging Industrial and Bio-Industrial Applications of Okra Proteins (Non-Food)

Beyond the food industry, okra proteins possess characteristics that make them suitable for various industrial and environmental applications. The presence of specific functional groups in the protein structure allows for interactions with different types of molecules, including pollutants.

Biosorbent Applications for Heavy Metal and Pollutant Removal in Environmental Remediation

Heavy metal contamination of water is a significant environmental problem. Biosorption, a process where biological materials bind to and remove pollutants, is a promising and cost-effective remediation strategy. researchgate.net Materials derived from okra, including its seeds and waste, have been identified as effective biosorbents for heavy metals. researchgate.netrepositorio.uem.mzscialert.net

The effectiveness of okra-based materials as biosorbents is partly attributed to their protein content. scialert.netjwent.net The amino and carboxyl groups present in the protein structure provide active sites with a negative charge that can bind to positively charged metal ions through electrostatic interactions. researchgate.netscialert.netjwent.net Studies have shown that okra waste can effectively remove heavy metals like Lead (Pb), Cadmium (Cd), Zinc (Zn), Nickel (Ni), and Iron (Fe) from aqueous solutions. researchgate.netscialert.net One study found that raw okra waste could adsorb 65.10% of Pb(II), 57.80% of Ni(II), 44.95% of Cd(II), and 38.78% of Zn(II). researchgate.net Another investigation using a composite bioadsorbent made from okra, moringa, and pumpkin seeds reported maximum adsorption capacities of 8.0 mg/g for Zinc and Iron, 7.8 mg/g for Lead, and 7.5 mg/g for Cadmium. azjournalbar.com

Table 2: Heavy Metal Adsorption by Okra-Based Biosorbents

Heavy Metal Ion Adsorption Capacity / Removal % Type of Okra Material Source
Lead (Pb) 65.10% removal Raw Okra Waste researchgate.net
Lead (Pb) 8.37 mg/g Okra Adsorbent repositorio.uem.mz
Lead (Pb) 7.8 mg/g Composite Bioadsorbent azjournalbar.com
Cadmium (Cd) 44.95% removal Raw Okra Waste researchgate.net
Cadmium (Cd) 96.4% removal Okra Wastes scialert.net
Cadmium (Cd) 1.79 mg/g Okra Adsorbent repositorio.uem.mz
Cadmium (Cd) 7.5 mg/g Composite Bioadsorbent azjournalbar.com
Zinc (Zn) 38.78% removal Raw Okra Waste researchgate.net
Zinc (Zn) 79.8% removal Okra Wastes scialert.net
Zinc (Zn) 7.09 mg/g Okra Adsorbent repositorio.uem.mz
Zinc (Zn) 8.0 mg/g Composite Bioadsorbent azjournalbar.com
Nickel (Ni) 57.80% removal Raw Okra Waste researchgate.net
Iron (Fe) 93.8% removal Okra Wastes scialert.net
Iron (Fe) 8.0 mg/g Composite Bioadsorbent azjournalbar.com
Copper (Cu) 14.8 mg/g Okra Adsorbent repositorio.uem.mz
Barium (Ba) 64.102 mg/g Okra Adsorbent repositorio.uem.mz

Integration into Bioplastics and Biodegradable Material Development

The growing environmental concerns associated with synthetic plastics have spurred the search for biodegradable alternatives. ijcrt.org Okra proteins, in conjunction with the plant's polysaccharides, are emerging as a promising component in the development of bioplastics and biodegradable materials. ijcrt.orgijmrap.com

Okra fiber can be converted into cellulose-based films, offering a sustainable substitute for conventional plastics in applications such as agricultural films and consumer product packaging. scirp.org Furthermore, research has explored the transformation of okra fiber into bio-based PET (polyethylene terephthalate) bottles, which demonstrate significantly faster degradation rates compared to their petroleum-based counterparts. scirp.org The fibrous nature of okra seed husks also makes them suitable for processing into eco-friendly packaging solutions that decompose naturally. newsbytesapp.com

The development of bioplastics often involves blending okra-derived components with other natural polymers like starch. ijmrap.commdpi.com These starch-based bioplastics, reinforced with okra's cellulosic fibers, aim to improve the mechanical properties and biodegradability of the final product. ijmrap.commdpi.com Studies have shown that the characteristics of these bioplastics can be tailored by adjusting the formulation, such as the ratio of okra mucilage (which contains proteins) to starch and other plasticizers. ijmrap.com

Interactive Data Table: Properties of Okra-Based Bioplastics

Mixture Composition Biodegradability (%) **Density (g/cm³) ** Water Absorption (%) Tensile Strength Elongation
Mixture 1 (Lower Cellulose) 76.91 - - - -
Mixture 4 (Higher Cellulose) - 0.917 14.97 Higher Higher
LDPE (Control) 0 - - More Durable More Durable

Data derived from a study on bioplastics made from cogon grass cellulose, okra mucilage, and tapioca starch. ijmrap.com

Enzyme Biocatalysis and Biotransformation in Industrial Processes

Enzymes are crucial catalysts in a myriad of industrial processes. Okra has been identified as a source of enzymes, such as peroxidase, which have broad applications. researchgate.netuobaghdad.edu.iq Peroxidases are involved in redox reactions and can be used in bioremediation, synthetic dye decolorization, and polymer synthesis. researchgate.net Research has focused on the extraction and purification of peroxidase from okra, highlighting its potential as a low-cost and readily available biocatalyst. uobaghdad.edu.iq

Furthermore, the proteins within okra can be hydrolyzed to produce protein hydrolysates with antioxidant properties. scirp.org Enzymatic hydrolysis using proteases like pepsin, trypsin, and papain can break down okra seed protein concentrate and isolate into smaller peptides. scirp.org These hydrolysates have demonstrated radical scavenging activity, reducing power, and metal chelating abilities, which are valuable in various industrial applications, including food preservation. scirp.org The degree of hydrolysis and the specific enzyme used influence the antioxidant activity of the resulting hydrolysates. scirp.org

Studies have also explored the inhibitory effects of okra mucilage biopolymers on enzymes like α-amylase and α-glucosidase, suggesting potential applications in the development of functional ingredients. rsc.orgmdpi.com

Potential in Sustainable Packaging Solutions

Okra proteins and mucilage are key components in the creation of sustainable and even edible packaging films. ijcrt.org These bio-based films offer a viable alternative to synthetic plastics for food packaging, contributing to the reduction of plastic waste. ijcrt.orgnewsbytesapp.com

The film-forming properties of okra mucilage, which is composed of both polysaccharides and proteins, allow for the creation of flexible and biodegradable packaging. researchgate.netijcrt.org Research has demonstrated that films made from okra mucilage can be enhanced by blending them with other biopolymers like starch, alginate, and chitosan (B1678972) to improve their mechanical strength, barrier properties, and biodegradability. ijcrt.org The incorporation of natural additives and nanoparticles can further enhance the durability and functionality of these films. ijcrt.org

Okra-based packaging has shown versatility in applications ranging from fresh produce to meat wrapping. ijcrt.org The ability of these films to retain moisture and potentially exhibit antimicrobial and antioxidant properties makes them highly effective for food preservation. ijcrt.org The development of composite films, for instance by combining okra polysaccharides with whey protein isolate, has been shown to improve properties like water vapor barrier and flexibility. researchgate.netresearchgate.net

Interactive Data Table: Properties of Okra-Based Packaging Films

Film Composition Key Properties Potential Applications
Okra Mucilage Film Biodegradable, edible, flexible, moisture retention Food packaging, fresh produce wrapping
Okra Mucilage + Starch/Alginate/Chitosan Enhanced mechanical and barrier properties Improved durability food packaging
Okra Polysaccharides + Whey Protein Isolate Higher oxygen barrier, enhanced flexibility Food preservation
Okra Leaf Polysaccharides + CMC Increased surface hydrophobicity, reduced oxygen and water vapor permeability Edible coatings for fresh produce

Information compiled from various studies on okra-based packaging. ijcrt.orgresearchgate.netresearchgate.netmdpi.com

Nanotechnology and Okra Proteins

The field of nanotechnology offers exciting new avenues for the application of okra proteins. Their inherent properties make them suitable for the synthesis of nanoparticles and the fabrication of nanostructures for non-clinical purposes.

Synthesis of Okra Protein-Based Nanoparticles for Delivery Systems (Non-Clinical)

Okra proteins are being investigated for the development of nanoparticle-based delivery systems. Okra seed protein isolate (OSPI) has been shown to have a small particle size and a monomodal distribution, which are desirable characteristics for drug delivery applications. aimspress.com The amorphous nature of OSPI is also beneficial for pharmaceutical formulations due to potentially enhanced bioavailability. aimspress.com

Researchers have successfully synthesized gold nanoparticles coated with an ethanolic extract of okra seeds. ijpsr.com These okra-AuNPs have demonstrated the ability to interact with and inhibit the fibrillation of islet amyloid polypeptide (IAPP), suggesting their potential as a delivery system for diseases associated with amyloid formation. ijpsr.com The okra seed extract acts as a reducing and stabilizing agent in the synthesis of these nanoparticles. ijpsr.com

Furthermore, nanocomposites have been created using okra mucilage, chitosan, and nano zero-valent iron. bohrium.com These polymeric nanocomposites are being explored for their potential applications in various fields. The synthesis of nanoparticles using okra extracts is considered a green and eco-friendly approach. nih.govjwent.net

Interactive Data Table: Characteristics of Okra-Based Nanoparticles

Nanoparticle Type Synthesis Method Size Key Findings
Okra Seed Protein Isolate (OSPI) Isolate Extraction 0.144 ± 0.1 µm Suitable for drug delivery systems due to small particle size and monodispersity. aimspress.com
Okra-Coated Gold Nanoparticles (okra-AuNPs) Reduction of gold salt with okra seed extract ~35.6 nm Inhibited IAPP fibrillation, suggesting potential for delivery systems in amyloid-related diseases. ijpsr.com
Chitosan-Okra Mucilage-nZVI Nanocomposite Chemical reduction and blending - Investigated for various biomedical applications. bohrium.com

Data sourced from studies on okra-based nanoparticle synthesis. aimspress.comijpsr.combohrium.com

Self-Assembly Properties of Okra Proteins for Nanostructure Fabrication

The ability of proteins to self-assemble into ordered structures is a key area of research in nanotechnology. nih.gov Okra proteins, in conjunction with the plant's polysaccharides, exhibit self-assembly properties that can be harnessed for the fabrication of nanostructures. researchgate.net

Studies on okra mucilage have suggested that its macromolecular components, including proteins, can form supermolecular structures through interactions like hydrogen bonding. researchgate.net This self-assembly behavior is dependent on factors such as the solvent environment. researchgate.net

The fabrication of fibers from plant proteins through methods like self-assembly and electrospinning is an active area of research. researchgate.net While the direct electrospinning of pure okra protein fibers for nanostructure fabrication is still an emerging area, the principles of protein self-assembly provide a foundation for future developments. youtube.com The ability to control the assembly of protein building blocks into predefined architectures opens up possibilities for creating novel nanomaterials with specific functions. nih.gov

Future Research Directions and Emerging Paradigms in Okra Protein Science

Integration of Multi-Omics Technologies (Proteogenomics, Metabolomics, Phenomics) for Holistic Understanding

The application of multi-omics technologies, including proteogenomics, metabolomics, and phenomics, represents a crucial future direction for gaining a holistic understanding of okra proteins. These integrated approaches allow researchers to explore the intricate relationships between genes, proteins, metabolites, and observable plant traits (phenotype) in okra.

Proteomics, the large-scale study of proteins, can identify the diverse array of proteins present in different parts of the okra plant (seeds, leaves, pods) and at various developmental stages or under different environmental conditions. When integrated with genomics (proteogenomics), it can provide insights into how genetic variations influence protein expression and function. Metabolomics, which studies the complete set of small molecules (metabolites) within an organism, can reveal the metabolic pathways associated with protein synthesis, degradation, and function. Changes in metabolite profiles can indicate the physiological state of the plant and how it is affected by internal or external factors. Phenomics involves the high-throughput measurement of plant phenotypes, providing observable data on traits such as growth rate, yield, and responses to stress.

Integrating data from these omics layers can provide a comprehensive picture of the biological processes involving okra proteins. For instance, multi-omics conjoint analysis, including transcriptome, proteome, and metabolome data, has been used to explain the responses of okra leaf to drought stress. This research indicated that drought stress significantly affected amino acid metabolism, particularly the tyrosine-derived pathway and arginine and proline metabolism. nih.gov The analysis revealed linkages between differentially expressed transcripts, proteins, and metabolites, suggesting that tyrosine metabolism could contribute to drought tolerance by influencing carbon and nitrogen metabolism. nih.gov Such integrated approaches are vital for unraveling the complex molecular mechanisms underlying protein function, stress responses, and the accumulation of valuable protein compounds in okra. They can facilitate the identification of key proteins and metabolic pathways associated with desirable traits, paving the way for targeted genetic or agricultural interventions to enhance okra protein quality and yield.

Application of Advanced Structural Biology Techniques (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

Advanced structural biology techniques, such as Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography, are essential for determining the three-dimensional structures of okra proteins. Understanding the precise atomic arrangement of proteins is fundamental to understanding their function, interactions, and potential applications.

X-ray crystallography has historically been a dominant technique for determining protein structures at atomic resolution, relying on the diffraction pattern produced by X-rays interacting with protein crystals. longdom.orgnih.govpeakproteins.com Cryo-EM has emerged as a powerful complementary technique, particularly useful for studying large protein complexes and flexible molecules that are difficult to crystallize. longdom.orgnih.govpeakproteins.comaimspress.comnanoimagingservices.com In Cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. longdom.orgpeakproteins.comnanoimagingservices.com Advanced computational methods are then used to reconstruct a 3D image from numerous 2D projections. longdom.org

Applying these techniques to isolated okra proteins or protein complexes can provide unprecedented insights into their structural characteristics. For example, understanding the structure of specific okra seed proteins, such as vicilin (7S globulin) subunits which have been identified with polypeptide bands around 55 and 64 kDa aimspress.com, could reveal details about their functional properties, such as emulsification or gelation, at a molecular level. Structural information can also aid in the rational design of modified proteins or derived peptides with enhanced bioactivity or functional properties. While the search results did not yield specific examples of okra protein structures determined by Cryo-EM or X-ray crystallography, the increasing application of these techniques in structural biology suggests their future importance in okra protein research. longdom.orgnih.govpeakproteins.comaimspress.comnanoimagingservices.com

Rational Design and Engineering of Okra Protein-Derived Bioactive Peptides for Enhanced Functionality

Okra proteins, particularly those from seeds, are recognized as a source of bioactive peptides, which are short sequences of amino acids that can exert various physiological effects in the body. safebd.orggoogle.com Future research will focus on the rational design and engineering of these peptides to enhance their functionality and target specific health benefits.

Rational design involves using knowledge of protein structure, function, and the relationship between amino acid sequence and bioactivity to design peptides with desired properties. This can include designing peptides with enhanced antioxidant, antihypertensive, antimicrobial, or immunomodulatory activities. safebd.orggoogle.com Engineering approaches can involve modifying the amino acid sequence, length, or structure of naturally occurring okra peptides, or creating novel peptide sequences based on structural and functional predictions.

Computational tools and in silico methods, such as molecular docking and virtual screening, can play a significant role in the rational design process by predicting the binding affinity and interaction of designed peptides with target molecules, such as enzymes or receptors. mdpi.commdpi.com This allows for the screening of a large number of potential peptide sequences before experimental synthesis and testing. Enzymatic hydrolysis of okra proteins is a common method for producing bioactive peptides. google.commdpi.com Future research will likely explore optimizing enzymatic processes and utilizing novel enzymes to release specific peptides with enhanced bioactivity. A production process for okra bioactive peptide with high oxidation resistance and the effect of improving intestinal function has been developed. google.com The resulting product had a high content of peptides with a molecular weight of less than 1000 daltons, which are more easily absorbed by the human body. google.com

Development of Sustainable Production and Biorefinery Concepts for Large-Scale Okra Protein Extraction

Developing sustainable and efficient methods for the large-scale production and extraction of okra proteins is crucial for their wider application in food, feed, and other industries. This involves exploring biorefinery concepts that utilize different parts of the okra plant and minimize waste.

Okra seeds are a significant source of protein, with content ranging from 18.96% to 41.11% depending on the variety and processing method. researchgate.net Okra stalks also contain protein, reported at 6.6% of the dry matter content, and are being explored as a potential raw material for biorefinery. researchgate.netcellulosechemtechnol.ro Biorefinery approaches aim to process biomass in a sustainable manner to produce a range of bio-based products, including proteins, alongside other valuable components like carbohydrates, fibers, and oils. researchgate.netcellulosechemtechnol.ro

Future research will focus on optimizing protein extraction techniques from different okra plant parts to maximize yield and purity while minimizing energy consumption and environmental impact. This could involve exploring novel extraction methods, such as enzyme-assisted extraction or supercritical fluid extraction. The development of integrated biorefinery concepts for okra could involve processing seeds for protein and oil, while utilizing stalks and other residues for fiber, biofuels, or other bio-based chemicals. The concept of green biorefineries, which process plant residues into concentrated protein and other products, is being tested with various feedstocks, including potentially those from okra cultivation. bio4africa.eu Sustainable production practices for okra cultivation itself, such as improving disease and pest management and developing drought-resistant varieties, are also essential for ensuring a consistent and high-quality source of protein. frontiersin.org

Addressing Challenges and Opportunities in Enhancing the Nutritional and Functional Value of Okra Proteins

While okra proteins possess significant nutritional and functional potential, there are challenges and opportunities in further enhancing these aspects.

Okra seed protein is considered a complete protein, containing all essential amino acids, and its amino acid profile is comparable to that of soybean. safebd.orgnih.govresearchgate.net It is particularly noted for its high content of glutamic acid, aspartic acid, arginine, and leucine (B10760876). safebd.orgidosi.org The protein efficiency ratio of okra seed protein has been reported to be higher than that of soybean. researchgate.net However, the presence of anti-nutritional factors like oxalates and phytates in okra can affect the bioavailability of minerals. frontiersin.org Future research needs to address methods to reduce or eliminate these anti-nutritional compounds while preserving protein quality and functionality.

Opportunities for enhancing the nutritional value include genetic improvement of okra varieties to increase protein content or improve the balance of essential amino acids. researchgate.net Processing methods, such as fermentation, have shown potential in increasing the antioxidant activity of okra seeds and may also influence protein quality and the release of bioactive peptides. researchgate.net

In terms of functional properties, okra proteins exhibit characteristics such as solubility, emulsification, and foaming, which are important for their application in food products. safebd.org Research can focus on optimizing extraction and processing methods to enhance these functional properties. Incorporating okra protein isolates or concentrates into various food formulations, such as baked goods or beverages, presents an opportunity to develop nutritious and functional food products. Studies have shown that incorporating defatted okra seed flour into food products like chicken nuggets can enhance their nutritional profile. idosi.org

Computational Modeling and Machine Learning Applications in Okra Protein Research

Computational modeling and machine learning are powerful tools that can significantly accelerate and enhance various aspects of okra protein research.

Computational models can be used to simulate protein structures, predict their functional properties based on amino acid sequence, and model protein-ligand interactions. mdpi.commdpi.com This is particularly useful in the rational design of bioactive peptides, as mentioned earlier. Molecular docking and virtual screening, computational techniques used to predict how molecules bind to each other, can help identify potential interactions between okra proteins or peptides and target molecules in the body. mdpi.commdpi.com

Machine learning algorithms can be applied to analyze large and complex datasets generated from omics studies (genomics, proteomics, metabolomics, phenomics). mdpi.comfrontiersin.orgnih.govresearchgate.net These algorithms can identify patterns, correlations, and predictive models related to protein expression, function, and their relationship with plant traits or responses to environmental conditions. Machine learning has already been applied in okra research for tasks such as predicting shelf life and optimizing drying processes based on physicochemical properties. nih.govscirp.org

Future applications of machine learning in okra protein science could include predicting the bioactivity of novel okra peptides, identifying key proteins involved in stress tolerance or nutrient uptake, optimizing protein extraction and processing parameters, and even predicting the functional performance of okra protein in different food matrices. mdpi.comfrontiersin.org The integration of machine learning with multi-omics data holds significant promise for a more comprehensive understanding and targeted manipulation of okra proteins for improved nutritional and functional outcomes. frontiersin.orgnih.govresearchgate.netnih.gov

Compound NamePubChem CID
Okra ProteinsNot specifically assigned to individual okra proteins or the protein complex in the search results. Research focuses on protein isolates, hydrolysates, or families rather than specific proteins with CIDs.

Data Table: Amino Acid Composition of Okra Seed Protein Isolate (OSPI)

Amino AcidConcentration ( g/100 g)
Glutamic acid14.46
Arginine9.42
Aspartic acid7.56
Leucine6.56
Hydrophobic Amino Acids (Total)31.39
Branched-Chain Amino Acids (Total)14.24

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying protein content in okra seeds, and how do variations in extraction protocols affect results?

  • Answer : Protein quantification in okra seeds typically employs the Kjeldahl method or Bradford assay. However, extraction efficiency depends on solvent polarity, pH, and temperature. For example, alkaline extraction (pH 8–9) enhances solubility of okra seed proteins like lectins and protease inhibitors . Variability in reported protein values (e.g., 1.9–2.0 g/100 g in fresh okra) may stem from differences in cultivar, soil conditions, or post-harvest processing . Researchers should standardize protocols using lyophilized samples and validate with SDS-PAGE to confirm protein integrity.

Q. How can researchers design experiments to assess the bioavailability of okra-derived proteins in model organisms?

  • Answer : Use in vivo models (e.g., rodents) with controlled diets supplemented with okra protein isolates. Monitor nitrogen balance, fecal protein excretion, and serum amino acid profiles. For instance, a study administering 0.4–1.5 mL/kg okra extract to rats for 4 weeks measured hepatic protein synthesis via isotope tracing . Include negative controls (e.g., sterile water) and replicate groups (n ≥ 6) to ensure statistical power.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in data on okra protein’s hypoglycemic activity across studies?

  • Answer : Discrepancies may arise from differences in okra genotype, extraction methods (aqueous vs. ethanolic), or dosage regimes. Meta-analyses should stratify data by variables such as:

  • Cultivar : Japanese vs. Egyptian genotypes show divergent protein-phenolic interactions affecting bioactivity .
  • Dosage : Nonlinear responses are observed; 1.0 mL/kg okra extract reduced blood glucose in rats, but higher doses (1.5 mL/kg) showed diminished effects due to inhibitory compounds .
  • Experimental Duration : Acute vs. chronic administration impacts metabolic pathways. Use ANOVA with post hoc tests (Tukey’s HSD) to identify dose-dependent trends.

Q. How can genomic and proteomic tools be integrated to enhance okra protein functionality studies?

  • Answer :

  • Genomic Profiling : Identify protein-coding genes (e.g., Abelmoschus esculentus trypsin inhibitors) via RNA-seq and correlate expression levels with anti-nutritional traits .
  • Proteomic Analysis : LC-MS/MS can map post-translational modifications (e.g., glycosylation) affecting protein stability in hybrid okra lines .
  • CRISPR/Cas9 : Knockout genes encoding allergenic proteins (e.g., Asp o 1) to improve safety. Validate using ELISA and Western blotting .

Q. What statistical approaches are critical for analyzing genotype × environment (G×E) interactions affecting okra protein yield?

  • Answer : Implement a Randomized Complete Block Design (RCBD) with three replications to test 30 okra genotypes under sub-temperate conditions . Use mixed-effects models to partition variance components:

     Y_{ijk} = \mu + G_i + E_j + (G×E)_{ij} + \epsilon_{ijk}  

Where YijkY_{ijk} = protein yield, GiG_i = genotype effect, EjE_j = environmental effect. Compute heritability (h²) to prioritize stable genotypes. PCA can further cluster traits like protein-fatty acid correlations .

Methodological Best Practices

Q. How should researchers address variability in protein measurements across okra studies?

  • Answer :

  • Standardization : Calibrate instruments (e.g., spectrophotometers) using BSA as a reference.
  • Replication : Include ≥3 technical replicates per sample to minimize assay variability.
  • Metadata Documentation : Report soil pH (e.g., 5.0–5.6 in acidic soils), irrigation practices, and harvest timing .

Q. What are the ethical and technical considerations for replicating in vivo studies on okra proteins?

  • Answer :

  • Ethical Approval : Obtain IACUC approval for animal studies; justify sample sizes to minimize unnecessary subjects.
  • Blinding : Randomize treatment assignments and blind analysts to group identities during data collection .
  • Data Transparency : Publish raw datasets (e.g., protein spectra, growth metrics) in repositories like Dryad or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.